Product packaging for Dapsone-d4(Cat. No.:)

Dapsone-d4

Cat. No.: B583752
M. Wt: 252.33 g/mol
InChI Key: MQJKPEGWNLWLTK-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapsone-d4, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2S B583752 Dapsone-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKPEGWNLWLTK-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical and Analytical Profile of Dapsone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dapsone-d4, a deuterated isotopologue of the sulfone antibiotic Dapsone. It is primarily intended for use as an internal standard in quantitative bioanalytical assays.[1][2] This guide covers its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its application in liquid chromatography-mass spectrometry (LC-MS).

Chemical Structure and Properties

This compound is structurally identical to Dapsone, with the exception that four hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms. This isotopic substitution results in a molecular weight increase of approximately four mass units, which allows it to be distinguished from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chromatographic behavior and extraction efficiency.

The IUPAC name for this compound is 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline[3]
Synonyms Dapsone D4, DDS-d4, 4,4’-Diaminodiphenyl sulfone-d4[3][4]
CAS Number 1346602-12-7[3][4]
Molecular Formula C₁₂H₈D₄N₂O₂S[1][2][4]
Molecular Weight 252.33 g/mol [3][4]
Exact Mass 252.087051 Da[3]
Appearance Solid (at room temperature)[4]
Density 1.4 ± 0.1 g/cm³[4]
Boiling Point 511.7 ± 35.0 °C at 760 mmHg[4]
Flash Point 263.2 ± 25.9 °C[4]

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analytical characterization of this compound.

The synthesis of this compound can be achieved by adapting established routes for unlabeled Dapsone, utilizing a deuterated starting material. A common strategy involves the coupling of a deuterated aryl halide with a non-deuterated aryl thiol derivative, followed by oxidation of the resulting sulfide to a sulfone and subsequent functional group manipulations.

Objective: To synthesize 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline (this compound).

Materials:

  • Aniline-d5 (or 4-bromoaniline-d4)

  • 4-acetamidobenzenesulfonyl chloride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Step 1: Acylation of Deuterated Aniline.

    • Dissolve aniline-d5 in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4-acetamidobenzenesulfonyl chloride portion-wise while maintaining the temperature at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N-(phenyl-d5)-4-acetamidobenzenesulfonamide.

  • Step 2: Hydrolysis of the Acetamide Group.

    • Suspend the product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Step 3: Purification.

    • Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Recrystallize the final product from an ethanol/water mixture to obtain pure this compound.

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Protocol:

  • Acquire a ¹H NMR spectrum.

  • Expected Results: The ¹H NMR spectrum of Dapsone is characterized by two sets of signals corresponding to the two different phenyl rings.[5] For this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent. The spectrum should primarily show two doublets in the aromatic region (typically around 6.6 ppm and 7.5 ppm) corresponding to the protons of the non-deuterated 4-aminophenyl group, and a broad singlet for the amino (-NH₂) protons.[6]

Objective: To develop a quantitative method for Dapsone in a biological matrix (e.g., human plasma) using this compound as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Materials:

  • Human plasma (K₂EDTA as anticoagulant).

  • Dapsone analytical standard.

  • This compound (internal standard).

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate.

  • Protein precipitation solvent (e.g., ACN or MeOH with 0.1% formic acid).

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Dapsone and this compound in methanol.

    • From these stocks, prepare serial dilutions for calibration curve standards (e.g., 1 ng/mL to 1000 ng/mL) in a suitable solvent mixture (e.g., 50:50 MeOH:water).

    • Prepare a working solution of this compound IS at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.

    • Add 10 µL of the this compound IS working solution to each tube (except for blank matrix samples) and vortex briefly.

    • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Dapsone: Q1: 249.1 m/z → Q3: 156.1 m/z (example transition).

      • This compound (IS): Q1: 253.1 m/z → Q3: 160.1 m/z (corresponding transition).

  • Data Analysis:

    • Integrate the peak areas for both Dapsone and this compound for all samples.

    • Calculate the Peak Area Ratio (PAR) = (Peak Area of Dapsone) / (Peak Area of this compound).

    • Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of Dapsone in unknown samples by interpolating their PAR values from the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of an analyte (Dapsone) in a biological sample using its deuterated analogue (this compound) as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS System supernatant->inject chrom Chromatographic Separation (Analyte and IS co-elute) ms Mass Spectrometry Detection (MRM Mode) chrom->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Analyte in Sample curve->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

physical and chemical properties of Dapsone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dapsone-d4, a deuterated analog of the well-established antibacterial and anti-inflammatory agent, Dapsone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Core Physical and Chemical Properties

This compound, with the IUPAC name 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline, is a stable, isotopically labeled form of Dapsone. The incorporation of deuterium atoms at specific positions of the phenyl ring provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays.

Quantitative Data Summary

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈D₄N₂O₂S[1]
Molecular Weight 252.33 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point 175-177 °C (for Dapsone)
Boiling Point (Predicted) 511.7 ± 35.0 °C at 760 mmHg[2]
Density (Predicted) 1.4 ± 0.1 g/cm³[2]
Flash Point (Predicted) 263.2 ± 25.9 °C[2]
LogP 0.94[2]

Table 2: Solubility Profile

SolventSolubilitySource
Water Very slightly soluble[3]
Methanol Soluble[4]
Ethanol Soluble[4]
Acetone Soluble[4]
Dilute Hydrochloric Acid Soluble[4]
Deuterated Dimethyl Sulfoxide (DMSO-d6) Slightly soluble[4]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of this compound and to quantify its concentration in solutions.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used. The exact ratio is optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Dapsone and its deuterated analog have a strong UV absorbance, and a wavelength of 295 nm is commonly used for detection.

  • Sample Preparation: A known weight of this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution. Working standards and samples are prepared by diluting the stock solution with the mobile phase.

  • Analysis: The prepared solutions are injected into the HPLC system, and the peak area of this compound is measured. Purity is determined by the relative peak area, and concentration is calculated by comparing the peak area of the sample to a calibration curve generated from the working standards.

Spectroscopic Analysis

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated phenyl ring confirms the isotopic labeling.

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: A small amount of powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are correlated with specific functional groups (e.g., N-H, S=O, C-S, aromatic C-H).

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer. The molecular ion peak confirms the molecular weight of this compound.

Signaling and Metabolic Pathways

The primary mechanism of action of Dapsone is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in susceptible microorganisms.[5] In addition to its antimicrobial effects, Dapsone also possesses anti-inflammatory properties, which are thought to be mediated through the inhibition of neutrophil myeloperoxidase.[6]

Metabolic Pathway of Dapsone

Dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation. The deuteration in this compound is not expected to significantly alter these primary metabolic routes.

Metabolic_Pathway Dapsone_d4 This compound MADDS_d4 Monoacetyl-Dapsone-d4 (MADDS-d4) Dapsone_d4->MADDS_d4 N-acetyltransferase DDS_NHOH_d4 This compound Hydroxylamine Dapsone_d4->DDS_NHOH_d4 Cytochrome P450 (e.g., CYP2E1, CYP3A4) Glucuronide Glucuronide Conjugates MADDS_d4->Glucuronide UGTs DDS_NHOH_d4->Glucuronide UGTs

Caption: Metabolic pathway of this compound.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_spectral Spectroscopic Identification cluster_reporting Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility Purity Purity (HPLC) Purification->Purity NMR NMR ('1H, '13C) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS DataAnalysis Data Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis Purity->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Report Technical Report DataAnalysis->Report

Caption: General workflow for the characterization of this compound.

References

The Core Mechanism of Action of Dapsone-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone-d4, a deuterated analog of Dapsone, is primarily utilized as an internal standard in pharmacokinetic studies due to its mass shift. However, the substitution of hydrogen with deuterium atoms has the potential to alter the drug's metabolic profile through the kinetic isotope effect (KIE). This technical guide provides an in-depth review of the established mechanism of action of Dapsone, the parent compound, and explores the potential pharmacodynamic and pharmacokinetic implications of deuteration. While direct studies on the mechanism of action of this compound are not available, this paper will extrapolate its likely behavior based on the well-characterized activities of Dapsone and the principles of deuterated drug development.

Introduction to Dapsone and the Rationale for Deuteration

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with both antibacterial and anti-inflammatory properties.[1][2] It is a cornerstone in the treatment of leprosy and is also used for various dermatological conditions, including dermatitis herpetiformis and acne vulgaris.[1][2] The therapeutic efficacy of Dapsone is attributed to its dual mechanisms of action: inhibition of folic acid synthesis in bacteria and modulation of neutrophil-mediated inflammation in inflammatory conditions.

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of compounds.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect, can reduce the rate of drug metabolism, particularly by cytochrome P450 (CYP) enzymes, potentially leading to increased drug exposure, a longer half-life, and a more favorable safety profile by reducing the formation of toxic metabolites.[4][5][6] this compound is the deuterated form of Dapsone, and while primarily used as a tracer, the implications of its altered metabolism warrant a detailed examination of its potential mechanistic differences.[3]

Antibacterial Mechanism of Action: Inhibition of Folate Synthesis

Dapsone exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][7][8] Bacteria synthesize their own folic acid, which is essential for DNA and RNA synthesis.[8]

The signaling pathway for Dapsone's antibacterial action is as follows:

antibacterial_mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_pyrophosphate Dihydropteroate pyrophosphate Dihydropteroate_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acids Dapsone Dapsone Dapsone->DHPS Inhibits

Diagram 1: Dapsone's Inhibition of Bacterial Folate Synthesis.
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHPS is a coupled spectrophotometric assay.[9][10]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Recombinant DHFR enzyme

  • NADPH

  • Dapsone or this compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing PABA, DHPP, DHFR, and NADPH in the assay buffer.

  • Add varying concentrations of Dapsone or this compound to the wells of the microplate.

  • Initiate the reaction by adding DHPS to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature.

  • Calculate the initial reaction velocities and determine the IC50 value for the inhibitor.

Anti-inflammatory Mechanism of Action: Modulation of Neutrophil Function

Dapsone's anti-inflammatory effects are primarily attributed to its ability to interfere with neutrophil function, particularly by inhibiting the enzyme myeloperoxidase (MPO).[1] MPO is a key enzyme in neutrophils that catalyzes the formation of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS) involved in microbial killing but also in tissue damage during inflammation.[1]

The proposed signaling pathway for Dapsone's anti-inflammatory action is as follows:

anti_inflammatory_mechanism cluster_neutrophil Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Chloride Chloride (Cl-) Chloride->MPO Tissue_damage Tissue Damage HOCl->Tissue_damage Dapsone Dapsone Dapsone->MPO Inhibits Inflammation Inflammatory Stimuli Neutrophil_activation Neutrophil Activation Inflammation->Neutrophil_activation Neutrophil_activation->MPO dapsone_metabolism cluster_liver Liver Metabolism Dapsone Dapsone NAT2 N-acetyltransferase 2 (NAT2) Dapsone->NAT2 CYP450 Cytochrome P450 (CYP2E1, CYP2C19, etc.) Dapsone->CYP450 MADDS Monoacetyl Dapsone (MADDS) Dapsone_hydroxylamine Dapsone Hydroxylamine Toxic_effects Methemoglobinemia Hemolysis Dapsone_hydroxylamine->Toxic_effects NAT2->MADDS CYP450->Dapsone_hydroxylamine

References

The Biological Activities of Deuterated Dapsone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone therapeutic agent with a rich history in treating infectious diseases like leprosy and a range of inflammatory, neutrophil-driven dermatoses.[1][2][3] Its clinical utility is, however, often tempered by dose-dependent hematological side effects, primarily methemoglobinemia and hemolytic anemia.[4] These toxicities are largely attributed to the metabolic N-hydroxylation of dapsone into a reactive hydroxylamine metabolite (DDS-NOH).[4][5]

In the landscape of modern drug development, deuterium chemistry has emerged as a strategic approach to optimize the pharmacokinetic and safety profiles of established drugs.[6] By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, it is possible to slow down metabolic pathways governed by the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[6]

This technical guide provides an in-depth overview of the biological activities of dapsone and explores the theoretical framework and potential benefits of deuterating the dapsone molecule. While deuterated dapsone has been synthesized for research purposes, publically available data on its specific biological activities and pharmacokinetic profile are scarce.[1][7] Therefore, this document will detail the established mechanisms of action and metabolic pathways of dapsone and, based on these, project the anticipated impact of deuteration.

Biological Activities of Dapsone

Dapsone exhibits a dual mechanism of action, functioning as both an antibacterial and a potent anti-inflammatory agent.

Antibacterial Activity

As a bacteriostatic agent, dapsone's primary antibacterial mechanism is the inhibition of folate synthesis in susceptible microorganisms, such as Mycobacterium leprae.[4][8] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), preventing its incorporation into dihydrofolic acid by the enzyme dihydropteroate synthase (DHPS).[9][10][11] This disruption of the folate pathway ultimately inhibits nucleic acid synthesis, halting bacterial replication.[8]

Anti-inflammatory and Immunomodulatory Effects

Dapsone's anti-inflammatory properties are central to its efficacy in treating conditions like dermatitis herpetiformis.[8] These effects are not fully elucidated but are known to involve the modulation of neutrophil function:

  • Inhibition of Myeloperoxidase (MPO): Dapsone is a potent inhibitor of the neutrophil enzyme myeloperoxidase.[12][13] MPO is responsible for producing hypochlorous acid (HOCl), a highly reactive oxidant that contributes to tissue damage during inflammation.[8] By inhibiting MPO, dapsone reduces this oxidative damage.[12]

  • Suppression of Neutrophil Functions: Dapsone has been shown to suppress neutrophil superoxide production, elastase release, and the formation of neutrophil extracellular traps (NETosis) in a dose-dependent manner.[7][13] It also reduces the production of the pro-inflammatory chemokine IL-8 by neutrophils.[7]

Pharmacokinetics and Metabolism of Dapsone

Understanding the metabolic fate of dapsone is critical to appreciating the rationale for deuteration.

  • Absorption and Distribution: Dapsone is well-absorbed orally, with peak plasma concentrations reached in 4 to 8 hours.[14] It has an average plasma half-life of about 28 hours and is widely distributed throughout body tissues.[14][15]

  • Metabolism: Dapsone undergoes two primary metabolic transformations in the liver[16]:

    • N-acetylation: Catalyzed by N-acetyltransferase (NAT) enzymes, this pathway produces monoacetyldapsone (MADDS), a less active metabolite. The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "rapid" acetylator phenotypes in the population.[15]

    • N-hydroxylation: Mediated by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4, this pathway generates the dapsone hydroxylamine (DDS-NOH).[5][17] This metabolite is highly reactive and is the principal cause of dapsone's hematological toxicity.[4][5] DDS-NOH enters red blood cells and oxidizes hemoglobin to methemoglobin, impairing oxygen transport.[4]

The Rationale for Deuterating Dapsone: A Theoretical Perspective

The primary strategy behind developing a deuterated version of dapsone is to mitigate the toxicity associated with the N-hydroxylation pathway.

The Deuterium Kinetic Isotope Effect (KIE)

The C-H bond is the weakest bond in many organic molecules and is often the site of initial metabolic attack by enzymes like cytochrome P450. The C-D bond is stronger and thus more difficult to break. This difference in bond strength can lead to a slower rate of reaction for deuterated compounds, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[6] By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of metabolism at that position can be significantly reduced.[6]

Potential Impact on Dapsone Metabolism

Deuteration of the aromatic rings of the dapsone molecule could theoretically slow the rate of N-hydroxylation by CYP enzymes. This would lead to:

  • Reduced Formation of Toxic Metabolites: A slower N-hydroxylation rate would decrease the production of the toxic dapsone hydroxylamine (DDS-NOH). This could translate to a lower incidence and severity of methemoglobinemia and hemolysis, potentially allowing for higher or more consistent dosing with an improved safety margin.

  • Altered Pharmacokinetic Profile: By slowing a major clearance pathway, deuteration could increase the half-life and overall exposure (AUC) of the parent dapsone molecule. This might allow for less frequent dosing.

  • Shifting Metabolic Pathways: Slowing N-hydroxylation could potentially shunt a greater proportion of the drug through the N-acetylation pathway. The clinical implications of this shift would need to be carefully studied.

Data Presentation: Pharmacokinetics of Dapsone (Non-Deuterated)

No quantitative data for deuterated dapsone is currently available in the public domain. The following tables summarize key pharmacokinetic and metabolic parameters for standard dapsone.

Table 1: Pharmacokinetic Parameters of Oral Dapsone in Healthy Adults

ParameterValueReference
Time to Peak Concentration (Tmax)4 - 8 hours[14]
Elimination Half-life (t½)10 - 50 hours (avg. 28)[14]
Volume of Distribution (Vd)~1.5 L/kg[15]
Protein Binding70% - 90%[15]

Table 2: In Vitro Kinetics of Dapsone N-Oxidation in Human Liver Microsomes

Enzyme AffinityMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Putative CYP Isozyme(s)Reference
High-Affinity0.004 ± 0.003 mmol/L0.13 ± 0.04 nmol/mg protein/minCYP2E1, CYP2C[17]
Low-Affinity0.14 ± 0.05 mmol/L1.3 ± 0.1 nmol/mg protein/minCYP3A4[17]

Experimental Protocols

The evaluation of a deuterated dapsone candidate would require a series of in vitro and in vivo experiments. The following are detailed methodologies for key studies, based on established protocols for dapsone.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolism of deuterated dapsone compared to non-deuterated dapsone and to identify the resulting metabolites.

  • Materials: Deuterated dapsone, non-deuterated dapsone, pooled human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M potassium phosphate buffer (pH 7.4), acetonitrile, formic acid, LC-MS/MS system.

  • Procedure:

    • Prepare incubation mixtures in 1.5 mL microcentrifuge tubes containing HLM (final concentration 0.5 mg/mL) and deuterated or non-deuterated dapsone (final concentration 1 µM) in phosphate buffer.

    • Pre-warm the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent drug and the formation of metabolites (e.g., dapsone hydroxylamine).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of parent drug depletion.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To compare the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of deuterated dapsone and non-deuterated dapsone following oral administration.

  • Materials: Deuterated dapsone, non-deuterated dapsone, Sprague-Dawley rats (male, 250-300g), oral gavage needles, blood collection tubes (containing anticoagulant), vehicle for drug formulation (e.g., 0.5% methylcellulose), LC-MS/MS system.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose (e.g., 10 mg/kg) of either deuterated or non-deuterated dapsone to respective groups of rats (n=5 per group).

    • Collect blood samples (~100 µL) via tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

    • Process blood samples to obtain plasma by centrifugation.

    • Extract the drug and its metabolites from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentrations of the parent drug and key metabolites (DDS-NOH, MADDS) in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using appropriate software (e.g., Phoenix WinNonlin).

    • Concurrently, monitor animals for signs of toxicity and collect blood samples for methemoglobin analysis at peak plasma concentrations.

Mandatory Visualizations

Dapsone_Metabolism Dapsone Dapsone MADDS Monoacetyl Dapsone (MADDS) Dapsone->MADDS N-acetyltransferase (NAT) DDS_NOH Dapsone Hydroxylamine (DDS-NOH) Dapsone->DDS_NOH CYP450 (e.g., CYP2E1, CYP3A4) N-hydroxylation Toxicity Methemoglobinemia Hemolysis DDS_NOH->Toxicity Oxidation of Hemoglobin

Caption: Metabolic pathway of Dapsone.

Deuteration_Effect cluster_H Standard Dapsone (C-H bond) cluster_D Deuterated Dapsone (C-D bond) Dapsone_H Dapsone DDS_NOH_H Dapsone Hydroxylamine Dapsone_H->DDS_NOH_H Fast CYP450 Metabolism Toxicity_H Higher Toxicity DDS_NOH_H->Toxicity_H Dapsone_D Deuterated Dapsone DDS_NOH_D Dapsone Hydroxylamine Dapsone_D->DDS_NOH_D Slow CYP450 Metabolism Toxicity_D Lower Toxicity DDS_NOH_D->Toxicity_D

Caption: Theoretical impact of deuteration on Dapsone metabolism.

Preclinical_Workflow start Design & Synthesis of Deuterated Dapsone Analog in_vitro_meta In Vitro Metabolism (Microsomes, Hepatocytes) start->in_vitro_meta in_vitro_activity In Vitro Activity Assays (DHPS, MPO Inhibition) start->in_vitro_activity pk_study Rodent Pharmacokinetics & Methemoglobin Analysis in_vitro_meta->pk_study in_vitro_activity->pk_study tox_study Dose-Range Finding Toxicity Studies pk_study->tox_study decision Go/No-Go Decision for further development tox_study->decision end IND-Enabling Studies decision->end Go

Caption: Preclinical evaluation workflow for Deuterated Dapsone.

Conclusion

Deuteration represents a promising, albeit currently theoretical, strategy to enhance the therapeutic profile of dapsone. By leveraging the kinetic isotope effect to slow the N-hydroxylation metabolic pathway, a deuterated analog of dapsone could potentially offer a significantly improved safety profile with reduced hematological toxicity. This could broaden its therapeutic window and improve patient tolerance, particularly in chronic inflammatory conditions requiring long-term treatment. However, the realization of this potential is contingent on comprehensive preclinical and clinical evaluation. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the systematic investigation required to translate the concept of deuterated dapsone into a clinical reality. Further research is essential to synthesize and characterize these compounds and to validate their hypothesized benefits in vitro and in vivo.

References

Dapsone vs. Dapsone-d4: A Pharmacokinetic Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

Dapsone, a sulfone antibiotic, has been a cornerstone in the treatment of leprosy for decades.[1][2] Its therapeutic applications have since expanded to include a variety of dermatological conditions, such as dermatitis herpetiformis, and for the prophylaxis of opportunistic infections like Pneumocystis jiroveci pneumonia.[1][3] Dapsone exerts its antimicrobial effects by inhibiting bacterial folic acid synthesis.[1][2] Beyond this, it possesses significant anti-inflammatory properties, largely attributed to its ability to inhibit neutrophil myeloperoxidase activity.[1][2]

Despite its efficacy, the clinical use of dapsone can be limited by dose-dependent hematological adverse effects, most notably methemoglobinemia and hemolytic anemia.[1][4] These toxicities are linked to its metabolic profile. The pursuit of safer alternatives has led to the exploration of deuterated drugs. The substitution of hydrogen with its heavier isotope, deuterium, can alter the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect."[5][6][7] This can lead to a slower rate of metabolism, potentially resulting in a longer half-life, reduced formation of toxic metabolites, and an improved safety profile.[8][9][10]

This technical guide provides a comprehensive comparison of the pharmacokinetics of dapsone and its deuterated analog, dapsone-d4. While clinical data on this compound is not yet available, this guide will extrapolate its expected pharmacokinetic profile based on the established principles of deuteration and the known metabolic pathways of dapsone. This document is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of Dapsone

Dapsone is well-absorbed orally, with a bioavailability of 70-80%.[11] It is widely distributed throughout the body and is 70-90% bound to plasma proteins.[11][12] The metabolism of dapsone is a critical determinant of both its therapeutic action and its toxicity. It primarily undergoes N-acetylation to monoacetyldapsone (MADDS) and N-hydroxylation to dapsone hydroxylamine.[3][[“]] The N-hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP2E1, CYP2C19, CYP3A4), is responsible for the formation of the hydroxylamine metabolite, which is a potent oxidizing agent and the primary cause of methemoglobinemia.[1][4][14]

The following table summarizes the key pharmacokinetic parameters of dapsone based on data from studies in healthy volunteers and patient populations.

ParameterValueReferences
Bioavailability (F) 70 - 80%[11]
Time to Peak Concentration (Tmax) 4 - 8 hours[3]
Plasma Half-life (t½) 10 - 50 hours (average 28 hours)[3][15]
Volume of Distribution (Vd) 1.5 L/kg[3][12]
Protein Binding 70 - 90%[11][12]
Elimination ~85% recovered in urine as metabolites[3]

The Kinetic Isotope Effect and the Promise of this compound

The substitution of hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes like cytochrome P450.[5][7] This "kinetic isotope effect" can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

  • Increased Half-life and Exposure: A slower rate of metabolism can lead to a longer plasma half-life (t½) and a greater area under the concentration-time curve (AUC).[8][9]

  • Reduced Metabolic Switching: By slowing down a primary metabolic pathway, deuteration can sometimes redirect metabolism towards other, potentially less toxic, pathways.

  • Lower Dosing and Less Frequent Administration: Increased half-life may allow for lower doses or less frequent administration to achieve the same therapeutic effect.[9]

  • Reduced Formation of Toxic Metabolites: If the formation of a toxic metabolite is the rate-limiting step in a toxicity pathway, deuteration at that site can reduce the formation of that metabolite and improve the safety profile of the drug.[8]

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies these principles.[16][17][18][19][] Deuteration of tetrabenazine at its methoxy groups, a primary site of metabolism, resulted in a longer half-life and reduced peak concentrations of its active metabolites, leading to a more favorable dosing regimen and improved tolerability.[16][19]

For dapsone, the primary site of metabolism leading to toxicity is the N-hydroxylation of the amino groups. Therefore, selective deuteration of the phenyl rings (as in this compound) could potentially slow down this P450-mediated oxidation.

Dapsone vs. This compound: A Comparative Pharmacokinetic Profile (Projected)

While no clinical or preclinical pharmacokinetic data for this compound have been published, we can project its likely pharmacokinetic profile based on the principles of the kinetic isotope effect. The following table presents a side-by-side comparison of the known parameters for dapsone and the expected changes for this compound.

ParameterDapsone (Known)This compound (Projected)Rationale for Projection
Absorption (Tmax, F) Tmax: 4-8 hours; F: 70-80%Likely similarDeuteration is not expected to significantly alter absorption.
Distribution (Vd, Protein Binding) Vd: 1.5 L/kg; Protein Binding: 70-90%Likely similarDeuteration is not expected to significantly alter distribution or protein binding.
Metabolism N-acetylation and N-hydroxylation (CYP2E1, CYP2C19, CYP3A4)Slower N-hydroxylationKinetic isotope effect at the site of deuteration is expected to reduce the rate of P450-mediated oxidation.
Elimination Half-life (t½) 10-50 hoursPotentially longerA slower rate of metabolism would lead to a longer elimination half-life.
Clearance (CL) VariablePotentially lowerReduced metabolism would result in lower systemic clearance.
Formation of Dapsone Hydroxylamine A major metabolic pathwayPotentially reducedSlower N-hydroxylation would lead to decreased formation of the toxic metabolite.

Disclaimer: The pharmacokinetic parameters for this compound are projected based on established scientific principles of the kinetic isotope effect and have not been confirmed by experimental data.

Experimental Protocols

A well-designed pharmacokinetic study is essential to characterize and compare dapsone and this compound. Below is a detailed methodology for a potential clinical study.

Protocol: A Phase 1, Randomized, Crossover Study to Evaluate the Pharmacokinetics and Safety of Dapsone and this compound in Healthy Adult Volunteers

1. Study Objectives:

  • To compare the single-dose pharmacokinetic profiles of dapsone and this compound in healthy adult volunteers.

  • To assess the safety and tolerability of single doses of dapsone and this compound.

2. Study Design:

  • A randomized, open-label, two-period, two-sequence crossover study.

  • Each subject will receive a single oral dose of dapsone and a single oral dose of this compound, with a washout period of at least 21 days between doses.

3. Study Population:

  • Healthy male and female volunteers, aged 18-55 years.

  • Subjects will be screened for normal hepatic and renal function, and for glucose-6-phosphate dehydrogenase (G6PD) deficiency.

4. Dosing and Administration:

  • A single oral dose of 100 mg dapsone or an equimolar dose of this compound will be administered with 240 mL of water after an overnight fast.

5. Pharmacokinetic Sampling:

  • Blood samples (5 mL) will be collected into tubes containing K2EDTA at the following time points: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[21][22]

  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

6. Bioanalytical Method:

  • Plasma concentrations of dapsone, this compound, and their respective metabolites (e.g., monoacetyldapsone, dapsone hydroxylamine) will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method will be validated for linearity, accuracy, precision, selectivity, and stability.

7. Pharmacokinetic Analysis:

  • Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for dapsone and this compound: Cmax, Tmax, AUC0-t, AUC0-inf, t½, CL/F, and Vz/F.

  • Statistical comparisons of pharmacokinetic parameters between the two treatment groups will be performed using an analysis of variance (ANOVA).

8. Safety Assessments:

  • Safety will be monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at screening and at the end of the study.

  • Methemoglobin levels will be monitored at baseline and at regular intervals post-dose.

Visualizations

Dapsone Metabolic Pathways

Dapsone_Metabolism Dapsone Dapsone MADDS Monoacetyldapsone (MADDS) (Inactive) Dapsone->MADDS N-acetyltransferase (NAT2) Hydroxylamine Dapsone Hydroxylamine (Toxic Metabolite) Dapsone->Hydroxylamine Cytochrome P450 (CYP2E1, CYP2C19, CYP3A4) Excretion1 Renal Excretion MADDS->Excretion1 Excretion2 Renal Excretion Hydroxylamine->Excretion2 Methemoglobinemia_Pathway Dapsone Dapsone Metabolism Metabolism by Cytochrome P450 Dapsone->Metabolism Hydroxylamine Dapsone Hydroxylamine Metabolism->Hydroxylamine RBC Red Blood Cell Hydroxylamine->RBC Hemoglobin Hemoglobin (Fe2+) Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Oxidation Oxygen_Transport Impaired Oxygen Transport Methemoglobin->Oxygen_Transport PK_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Dosing_Dapsone Dosing: Dapsone Randomization->Dosing_Dapsone Dosing_Dapsone_d4 Dosing: this compound Randomization->Dosing_Dapsone_d4 Blood_Sampling1 Serial Blood Sampling Dosing_Dapsone->Blood_Sampling1 Blood_Sampling2 Serial Blood Sampling Dosing_Dapsone_d4->Blood_Sampling2 Washout Washout Period Blood_Sampling1->Washout Analysis LC-MS/MS Analysis Blood_Sampling1->Analysis Blood_Sampling2->Washout Blood_Sampling2->Analysis Crossover_Dosing_D4 Dosing: this compound Washout->Crossover_Dosing_D4 Crossover_Dosing_D Dosing: Dapsone Washout->Crossover_Dosing_D Blood_Sampling3 Serial Blood Sampling Crossover_Dosing_D4->Blood_Sampling3 Blood_Sampling4 Serial Blood Sampling Crossover_Dosing_D->Blood_Sampling4 Blood_Sampling3->Analysis Blood_Sampling4->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Report Final Report PK_Analysis->Report

References

Methodological & Application

Application Note: High-Throughput Quantification of Dapsone in Human Plasma Using Dapsone-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dapsone in human plasma. Dapsone-d4 is employed as an internal standard to ensure accuracy and precision. The described protocol utilizes a straightforward sample preparation procedure followed by a rapid chromatographic separation, making it suitable for high-throughput bioanalytical studies. This method is ideal for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of dapsone.

Introduction

Dapsone is a sulfone antibiotic commonly used in the treatment of various infectious and inflammatory diseases. Accurate measurement of dapsone concentrations in biological matrices is crucial for pharmacokinetic analysis and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response in mass spectrometry-based assays. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of dapsone and this compound.

Experimental

Materials and Reagents
  • Dapsone and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock solutions of dapsone and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture. The internal standard working solution is prepared at a suitable concentration (e.g., 3000 ng/mL) in the same diluent.[1]

Sample Preparation

A reliable sample preparation is critical for accurate bioanalysis. Two common methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) Protocol [1]

  • To 0.200 mL of plasma, add 0.050 mL of the this compound internal standard working solution (for blank samples, add 0.050 mL of diluent).

  • Add 0.200 mL of 5mM Ammonium Acetate and vortex.

  • Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol followed by 1 mL of HPLC grade water.

  • Load the entire sample onto the cartridge.

  • Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1.0 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).

  • The eluate is then ready for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol [2][3]

  • To a suitable volume of plasma, add the this compound internal standard.

  • Add an appropriate organic extraction solvent (e.g., tertiary butyl methyl ether).

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method Parameters

Liquid Chromatography
ParameterValue
Column Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm[4]
Mobile Phase A 0.1% formic acid in water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 10 µL[4]
Gradient 15% B, linear to 80% B in 8 min[4]
Column Temperature Ambient[4]
Mass Spectrometry
ParameterValue
Ionization Mode ESI Positive[4]
Gas Temperature 325 °C[4]
Gas Flow 10 L/min[4]
Nebulizer 50 psi[4]
Sheath Gas Temp 400 °C[4]
Sheath Gas Flow 12 L/min[4]
Capillary Voltage 4500 V[4]
Nozzle Voltage 0 V[4]

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Dapsone 249.19212524
249.110812520
This compound (IS) 253.1 (projected)To be determinedTo be determinedTo be determined

Note: The MRM transitions for this compound need to be optimized experimentally. The precursor ion will be higher by 4 Da compared to Dapsone.

Results and Discussion

Linearity

The method demonstrates excellent linearity over the concentration range of 5.000 to 3000.000 ng/mL for Dapsone in human plasma.[1] Another study showed linearity in the range of 0.50–2500.00 ng/mL.[2][3]

Limits of Detection (LOD) and Quantification (LOQ)

The lower limit of quantification (LLOQ) for dapsone in human plasma has been established at 5.000 ng/mL.[1]

Accuracy and Precision

The intra- and inter-run precision should be less than 15%, with accuracies within 100±15% for reliable quantification.[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (0.2 mL) is Add this compound (IS) plasma->is reagent Add 5mM Ammonium Acetate is->reagent vortex1 Vortex reagent->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute with Acetonitrile/Ammonium Acetate spe->elute lcms LC-MS/MS Analysis elute->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for Dapsone quantification.

internal_standard_logic cluster_analyte Analyte (Dapsone) cluster_is Internal Standard (this compound) A_response Analyte Response ratio Response Ratio (Analyte / IS) A_response->ratio IS_response IS Response IS_response->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic of using an internal standard for quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of dapsone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method well-suited for regulated bioanalysis in clinical and pharmaceutical research.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dapsone in Human Plasma Using Dapsone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapsone is a sulfone antibiotic commonly used in the treatment of various infectious and inflammatory diseases, including leprosy, dermatitis herpetiformis, and Pneumocystis jirovecii pneumonia. Accurate quantification of Dapsone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Dapsone in human plasma. The use of a stable isotope-labeled internal standard, Dapsone-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

This section provides a detailed methodology for the quantification of Dapsone in human plasma.

Materials and Reagents
  • Dapsone (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dapsone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Dapsone stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 3000 ng/mL.[1]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Dapsone working standard solutions to create CC and QC samples. A typical calibration curve range is 5.00–3000.00 ng/mL for Dapsone in human plasma.[1]

Sample Preparation: Solid Phase Extraction (SPE)

This protocol utilizes Solid Phase Extraction for efficient cleanup and concentration of the analyte and internal standard from the plasma matrix.

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the this compound internal standard working solution (except for the blank, to which 50 µL of diluent is added).[1] Vortex briefly.

  • Protein Precipitation & Dilution: Add 200 µL of 5 mM ammonium acetate solution to all samples and vortex for a few seconds.[1]

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) by passing 1 mL of methanol followed by 1 mL of HPLC grade water.[1]

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultra-pure water, followed by 1 mL of 5% methanol in water.[1]

  • Elution: Elute Dapsone and this compound from the cartridge with 1.0 mL of an elution solution comprised of 70:30 (v/v) acetonitrile and 5mM ammonium acetate.[1]

  • Final Extract: Transfer the eluate into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be adapted for various systems.

Table 1: Chromatographic Conditions

ParameterCondition
LC System Agilent 1260 Infinity LC or equivalent
Column Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm or equivalent[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature Ambient
Gradient 15% B, linear to 80% B in 8 minutes[2]
Run Time Approximately 10 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Agilent 6460 Triple Quadrupole LC/MS or equivalent[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Gas Temperature 325 °C[2]
Gas Flow 10 L/min[2]
Nebulizer Pressure 50 psi[2]
Sheath Gas Temperature 400 °C[2]
Sheath Gas Flow 12 L/min[2]
Capillary Voltage 4500 V[2]
MRM Transitions See Table 3

Table 3: MRM Transitions for Dapsone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Dapsone 249.19212524
249.110812520
This compound 253.1 (projected)96 (projected)To be optimizedTo be optimized
253.1 (projected)112 (projected)To be optimizedTo be optimized

Note: this compound transitions are projected based on Dapsone fragmentation and require empirical optimization.

Workflow Diagram

Dapsone_Quantification_Workflow Figure 1: Experimental Workflow for Dapsone Quantification cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma_sample 200 µL Plasma Sample add_is Add 50 µL this compound (IS) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 200 µL 5mM Ammonium Acetate vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 load Load Sample vortex2->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (Water & 5% Methanol) load->wash elute Elute with 1 mL (70:30 ACN:5mM Amm Acetate) wash->elute lc_ms_analysis LC-MS/MS Analysis elute->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Figure 1: Experimental Workflow for Dapsone Quantification.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method based on similar validated assays.

Table 4: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 5.00 - 3000.00 ng/mL in human plasma[1]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[1]

Table 5: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LQC ~15< ±15%< 15%
MQC ~1500< ±15%< 15%
HQC ~2400< ±15%< 15%
(Expected values based on typical bioanalytical method validation guidelines)

Table 6: Recovery

AnalyteMean Recovery (%)
Dapsone 85 - 110%
This compound Consistent and reproducible
(Recovery is expected to be consistent, precise, and reproducible across the concentration range)[1]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Dapsone in human plasma. The use of solid-phase extraction for sample cleanup minimizes matrix effects, while the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is suitable for a range of applications, including pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.

References

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Dapsone using Dapsone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dapsone, a sulfone antibiotic, in bulk drug and pharmaceutical formulations. The method utilizes Dapsone-d4 as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and water, followed by UV detection at 295 nm. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control and stability testing of Dapsone.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a primary therapeutic agent for the treatment of leprosy and is also used for various other dermatological conditions.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical products to ensure safety and efficacy. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[1]

The use of an internal standard is highly recommended in quantitative analysis to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring the most accurate correction. This application note provides a detailed protocol for the development and validation of an HPLC-UV method for Dapsone using this compound as an internal standard.

Experimental

Materials and Reagents
  • Dapsone reference standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)[1]

  • Water (Milli-Q or equivalent)[1]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • 0.45 µm nylon syringe filters

Instrumentation
  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II LC System or equivalent).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 295 nm[1][2][3]
Run Time 10 minutes

Protocols

Preparation of Standard Solutions

1. Dapsone Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dapsone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[4]

2. This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the Dapsone stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. To each working standard, add a fixed concentration of the this compound internal standard (e.g., 10 µg/mL).

Sample Preparation

For Bulk Drug: Accurately weigh 10 mg of the Dapsone bulk drug powder and prepare a 1000 µg/mL stock solution in methanol. Dilute this stock solution with the mobile phase to a final concentration within the calibration curve range (e.g., 20 µg/mL). Add the internal standard to achieve the same fixed concentration as in the working standards.

For Pharmaceutical Formulations (Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Dapsone and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the drug. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration curve range and add the internal standard.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

Linearity

The linearity of the method was evaluated by analyzing a series of Dapsone standard solutions at different concentrations. The peak area ratio of Dapsone to the internal standard was plotted against the corresponding concentration. The method showed excellent linearity over the concentration range of 1-50 µg/mL with a correlation coefficient (R²) of >0.999.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution were performed on the same day and on three different days. The relative standard deviation (%RSD) was calculated.

Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120%). A known amount of Dapsone was spiked into a placebo mixture, and the samples were analyzed. The percentage recovery was calculated.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution. The chromatograms were examined for any interfering peaks at the retention times of Dapsone and the internal standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

A summary of the method validation results is presented in Table 2.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Intra-day Precision (%RSD) 0.85%≤ 2%
Inter-day Precision (%RSD) 1.23%≤ 2%
Accuracy (Recovery %) 98.5% - 101.2%98% - 102%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Results and Discussion

The developed HPLC-UV method provides a simple and efficient way to quantify Dapsone. The use of a C18 column with a mobile phase of methanol and water resulted in a well-resolved, sharp, and symmetric peak for Dapsone with a retention time of approximately 4.5 minutes. This compound, the internal standard, eluted at a very similar retention time, as expected. The UV detection wavelength of 295 nm provided excellent sensitivity for Dapsone.[1][2][3] The validation results demonstrate that the method is linear, precise, accurate, and specific for the analysis of Dapsone.

Visualizations

experimental_workflow prep Sample/Standard Preparation is_add Addition of this compound (IS) prep->is_add hplc HPLC Separation (C18 Column, Methanol:Water) is_add->hplc uv UV Detection (295 nm) hplc->uv data Data Acquisition & Processing uv->data quant Quantification (Peak Area Ratio vs. Concentration) data->quant

Caption: Experimental workflow for the HPLC-UV analysis of Dapsone.

linearity_relationship conc Dapsone Concentration ratio Peak Area Ratio (Dapsone / this compound) conc->ratio Directly Proportional

Caption: Relationship between Dapsone concentration and peak area ratio.

Conclusion

A simple, rapid, and reliable HPLC-UV method for the quantification of Dapsone using this compound as an internal standard has been developed and validated. The method meets all the requirements for routine analysis and can be effectively used for the quality control of Dapsone in bulk and pharmaceutical dosage forms, as well as for stability studies. The use of a deuterated internal standard significantly enhances the robustness and reliability of the analytical results.

References

Application Notes and Protocols for Dapsone-d4 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dapsone-d4 as a stable isotope-labeled internal standard in metabolite identification and quantification studies. These guidelines are intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with both antimicrobial and anti-inflammatory properties. It is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation.[1][[“]] The N-acetylation pathway, mediated by N-acetyltransferase, leads to the formation of monoacetyldapsone (MADDS), while the N-hydroxylation pathway, carried out by cytochrome P450 enzymes (such as CYP2E1, CYP2C19, CYP2B6, and CYP3A4), produces dapsone hydroxylamine (DDS-NOH).[3][4] This hydroxylamine metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolysis.[1][[“]]

Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolite identification studies. They serve as internal standards for accurate quantification and aid in distinguishing drug-related metabolites from endogenous matrix components, thereby reducing the risk of false-positive identifications.

Key Applications of this compound

  • Accurate Quantification: this compound can be used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response, enabling precise quantification of Dapsone and its metabolites in various biological matrices.

  • Metabolite Identification: The known isotopic shift of this compound and its metabolites simplifies the identification of novel and known metabolites in complex biological samples by searching for characteristic isotopic patterns in mass spectrometry data.

  • Reaction Phenotyping: By incubating this compound with specific recombinant human cytochrome P450 enzymes, researchers can identify the key enzymes responsible for its metabolism.

  • Pharmacokinetic Studies: this compound can be administered to preclinical models to study the absorption, distribution, metabolism, and excretion (ADME) of Dapsone without interfering with the analysis of the unlabeled drug.

Dapsone Metabolic Pathway

The primary metabolic pathways of Dapsone involve N-acetylation and N-hydroxylation. The resulting metabolites can undergo further biotransformation, including conjugation with glucuronic acid for excretion.[5]

DapsoneMetabolism Dapsone Dapsone MADDS Monoacetyldapsone (MADDS) Dapsone->MADDS N-acetyltransferase DDS_NOH Dapsone Hydroxylamine (DDS-NOH) Dapsone->DDS_NOH CYP450 Enzymes (e.g., CYP2E1, CYP3A4) Conjugates Glucuronide Conjugates MADDS->Conjugates DDS_NOH->Conjugates MetaboliteIDWorkflow cluster_in_vitro In Vitro / In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification Incubation Incubate Dapsone and this compound (e.g., liver microsomes, animal model) Extraction Extract Analytes from Matrix (e.g., Protein Precipitation) Incubation->Extraction LCMS Full Scan and MS/MS Data Acquisition Extraction->LCMS PeakPicking Peak Picking and Alignment LCMS->PeakPicking IsotopePairing Identify Isotopic Pairs (M and M+4) PeakPicking->IsotopePairing MSMS_Analysis MS/MS Spectral Interpretation IsotopePairing->MSMS_Analysis StructureElucidation Structure Elucidation MSMS_Analysis->StructureElucidation

References

Application Note: Validated LC-MS/MS Method for the Quantification of Dapsone in Human Plasma Using Dapsone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the validation of a sensitive, selective, and robust bioanalytical method for the quantification of Dapsone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dapsone-d4 is utilized as the internal standard (IS) to ensure accuracy and precision.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is an antibiotic primarily used for the treatment of leprosy, dermatitis herpetiformis, and for the prevention and treatment of certain types of pneumonia.[1] Accurate quantification of Dapsone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a validated LC-MS/MS method that demonstrates high sensitivity, specificity, and reproducibility for the analysis of Dapsone in human plasma, adhering to international validation guidelines.[2][3] The use of a stable isotope-labeled internal standard, this compound, minimizes potential variability from sample processing and instrument response.[4]

Materials and Reagents

  • Analytes: Dapsone (Reference Standard), this compound (Internal Standard)

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Milli-Q or equivalent)

  • Biological Matrix: K2EDTA Human Plasma (drug-free)

Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and an aqueous buffer like 5mM Ammonium Acetate or 0.1% Formic Acid.[4][6]

  • Flow Rate: 0.8 - 1.0 mL/min.[5][7]

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[7]

  • MS/MS Transitions: Multiple Reaction Monitoring (MRM) will be used.

    • Dapsone: m/z 249.3 → 156.1[7]

    • This compound: (Transition to be determined based on the specific deuteration pattern, e.g., m/z 253.3 → 160.1)

Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Dapsone and this compound in methanol to obtain primary stock solutions. Store at 2-8°C.[4]

  • Working Solutions: Prepare serial dilutions of the Dapsone stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.[4]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to achieve a final concentration (e.g., 3000 ng/mL).[4]

Experimental Protocols

Sample Preparation Protocol

A Solid Phase Extraction (SPE) method is recommended for clean and reproducible extraction.

G cluster_prep Sample Preparation Workflow cluster_spe Solid Phase Extraction (SPE) start Aliquot 200 µL Human Plasma add_is Add 50 µL this compound (IS) and 200 µL 5mM Ammonium Acetate start->add_is vortex1 Vortex Briefly add_is->vortex1 condition Condition SPE Cartridge (1 mL Methanol) vortex1->condition equilibrate Equilibrate SPE Cartridge (1 mL HPLC Water) condition->equilibrate load Load Sample onto Cartridge equilibrate->load wash Wash Cartridge (1 mL 5% Methanol) load->wash elute Elute with 1 mL Acetonitrile/Ammonium Acetate (70:30) wash->elute evap Evaporate Eluate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation using Solid Phase Extraction (SPE).

Bioanalytical Method Validation Protocol

The method is validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][8]

G cluster_validation Bioanalytical Method Validation Pathway Dev Method Development & Optimization FullVal Full Validation Dev->FullVal Select Selectivity FullVal->Select Linearity Linearity & Range FullVal->Linearity AccPre Accuracy & Precision (Intra- & Inter-day) FullVal->AccPre LLOQ Sensitivity (LLOQ) FullVal->LLOQ Final Validated Method for Routine Analysis Select->Final Linearity->Final Matrix Matrix Effect & Recovery AccPre->Matrix Stab Stability Studies AccPre->Stab AccPre->Final LLOQ->Final Matrix->Final Stab->Final

Caption: Logical flow of the bioanalytical method validation process.

Protocols for Each Validation Parameter:

  • Selectivity:

    • Analyze at least six different blank human plasma lots.

    • Check for any interfering peaks at the retention times of Dapsone and this compound.

    • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for Dapsone and ≤ 5% for the IS.[8]

  • Linearity and Range:

    • Prepare a set of at least 6-8 calibration standards by spiking blank plasma with known concentrations of Dapsone. A suggested range is 5.0 - 3000.0 ng/mL.[4]

    • Analyze the standards and plot the peak area ratio (Dapsone/Dapsone-d4) against the nominal concentration.

    • Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).[5]

  • Accuracy and Precision:

    • Prepare QC samples in blank plasma at four levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Reproducibility): Analyze the QC replicates on at least three different days.

    • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%RSD) should not exceed 15% (20% for LLOQ).[5][9]

  • Recovery and Matrix Effect:

    • Recovery: Compare the peak area of Dapsone from extracted plasma samples (A) to the peak area from post-extraction spiked samples (B) at three QC levels. Recovery (%) = (A/B) * 100.

    • Matrix Effect: Compare the peak area from post-extraction spiked samples (B) to the peak area of a pure solution of the analyte in mobile phase (C). Matrix Effect (%) = (B/C) * 100.

    • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤ 15%.[4]

  • Stability:

    • Analyze QC samples (Low and High) after exposure to various storage and handling conditions.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for an extended period.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected run time.

    • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentrations.

Results and Data Presentation

The following tables summarize the expected performance data from the method validation.

Table 1: Linearity and Range

Parameter Result
Calibration Range 5.00 - 3000.00 ng/mL[4]
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.999[5]

| Mean Accuracy | 98.5% - 101.2%[5] |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 5.00 < 10% 95.0 - 105.0% < 15% 94.0 - 106.0%
Low QC 15.0 < 5% 98.0 - 102.0% < 7% 97.0 - 103.0%
Mid QC 500 < 4% 99.0 - 101.0% < 6% 98.0 - 102.0%
High QC 2500 < 3% 99.5 - 101.5% < 5% 99.0 - 101.0%

Data is representative based on typical acceptance criteria.[5][9]

Table 3: Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Recovery %RSD IS-Normalized Matrix Factor
Low QC ~85% < 10% 0.95 - 1.05
Mid QC ~87% < 8% 0.97 - 1.03
High QC ~86% < 8% 0.96 - 1.04

Data is representative.[4]

Table 4: Stability Summary

Stability Test Condition Result
Freeze-Thaw 3 Cycles at -20°C & RT Stable (Deviation < 10%)
Bench-Top 8 hours at Room Temp. Stable (Deviation < 8%)
Autosampler 24 hours at 4°C Stable (Deviation < 10%)
Long-Term 90 days at -80°C Stable (Deviation < 12%)

Data is representative based on typical acceptance criteria.

Conclusion

The described LC-MS/MS method for the quantification of Dapsone in human plasma using this compound as an internal standard is specific, accurate, precise, and robust. The validation results demonstrate that the method meets the criteria set by international regulatory guidelines for bioanalytical method validation.[3] This method is suitable for routine analysis of clinical and preclinical samples to support drug development programs for Dapsone.[4][5]

References

Application Note: Preparation of Dapsone-d4 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of Dapsone-d4 standard solutions for use in quantitative analysis. This compound, a stable isotope-labeled version of Dapsone, is an ideal internal standard (IS) for mass spectrometry-based bioanalysis, effectively correcting for variability during sample preparation and analysis.[1][2] This guide outlines the necessary materials, safety precautions, and step-by-step procedures for creating accurate and stable stock and working solutions.

Materials and Equipment

  • This compound analytical standard (neat powder)

  • HPLC or LC-MS grade Methanol (MeOH)

  • HPLC grade Dimethyl sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass or polypropylene vials for storage

  • Standard laboratory personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

  • Methanol is flammable and toxic; handle with appropriate care and ventilation.

  • Wear appropriate PPE at all times.

Experimental Protocols

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which will be used to generate all subsequent working standards. Methanol or DMSO are suitable solvents.[3] Methanol is often preferred for LC-MS applications due to its volatility.

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound analytical standard onto weighing paper using an analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Dissolution: Add approximately 0.7 mL of methanol to the flask. Gently swirl to dissolve the powder. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the powder is fully dissolved and the solution is at room temperature, carefully add methanol dropwise to bring the final volume to the 1.0 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a pre-labeled amber vial. The label should include the compound name (this compound), exact concentration, solvent, preparation date, and preparer's initials. Store the primary stock solution at 4°C for short-term use or at -20°C to -80°C for long-term storage.[3][4]

Protocol 2: Preparation of Calibration Curve Working Solutions

This protocol details the process of creating a series of working standard solutions for a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) via serial dilution from the primary stock solution.

  • Intermediate Stock Preparation: Prepare an intermediate stock solution (e.g., 10 µg/mL) by pipetting 10 µL of the 1.0 mg/mL primary stock solution into a 1.0 mL volumetric flask and diluting to the mark with the appropriate mobile phase or solvent (e.g., Methanol:Water 70:30 v/v).[5] Mix thoroughly.

  • Serial Dilutions: Perform a series of dilutions from the 10 µg/mL intermediate stock to achieve the desired final concentrations. An example dilution scheme is provided in the table below. Prepare each standard in a separate, clearly labeled vial.

Standard LevelStarting Solution Conc. (ng/mL)Volume of Starting Solution (µL)Final Volume (µL)Final Concentration (ng/mL)
110,00010010001000
210,000501000500
310,000201000200
410,000101000100
51000 (Std 1)1001000100
61000 (Std 1)50100050
71000 (Std 1)20100020
81000 (Std 1)10100010
9100 (Std 4)1010001

Table 1: Example Serial Dilution Scheme for Calibration Standards.

Workflow Visualization

The following diagram illustrates the logical flow from receiving the analytical standard to the final preparation of working solutions for analysis.

G Workflow for this compound Standard Solution Preparation start Start: Receive This compound Standard weigh 1. Accurately weigh This compound powder start->weigh dissolve 2. Dissolve in solvent (e.g., Methanol) & bring to volume weigh->dissolve stock Primary Stock Solution (e.g., 1 mg/mL) dissolve->stock store_stock Store at -20°C to -80°C in aliquots stock->store_stock dilute1 3. Create Intermediate Stock (e.g. 10 µg/mL) stock->dilute1 dilute2 4. Perform serial dilutions to create working standards dilute1->dilute2 standards Working Standard Solutions (e.g., Calibration Curve Points) dilute2->standards end Ready for Analysis standards->end

Caption: Standard preparation workflow.

Quantitative Data and Properties

This table summarizes key physical and chemical properties of this compound and its non-labeled counterpart, Dapsone.

PropertyValueReference
This compound
Chemical FormulaC₁₂H₈D₄N₂O₂S[3][4]
Molecular Weight252.33 g/mol [3][4][6]
Recommended Storage4°C (short-term), -20°C to -80°C (long-term)[3][4]
SolubilitySoluble in DMSO, Methanol[3]
Dapsone (Non-labeled)
Chemical FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.30 g/mol
Water Solubility~0.284 mg/mL[7]
Methanol/Alcohol SolubilitySoluble[8]
Acetone SolubilitySoluble[8]
Stability in Suspension>95% concentration after 91 days at 4°C and 25°C[9][10]
Stock Solution Stability (Methanol)Stable for at least one month at 2-8°C (10 mg/mL)[11]

Table 2: Summary of Quantitative Data.

Storage and Stability

  • Primary Stock Solutions: To ensure long-term stability, primary stock solutions should be divided into smaller aliquots in amber vials to minimize freeze-thaw cycles and exposure to light.[11] Store at -20°C or below. A stock solution of Dapsone in methanol (10 mg/mL) has been shown to be stable for at least one month when stored at 2-8°C.[11]

  • Working Solutions: Working standard solutions, especially at low concentrations, are less stable and should be prepared fresh from the stock solution for each analytical run. If stored, they should be kept refrigerated (2-8°C) and used within a short period (e.g., 24-48 hours).[12] Studies on Dapsone suspensions have shown stability for up to 90 days at both refrigerated and room temperatures, suggesting good chemical stability of the molecule itself.[7][13]

References

Troubleshooting & Optimization

Technical Support Center: Dapsone-d4 and Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression effects when using Dapsone-d4 as an internal standard in LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where molecules co-eluting with the analyte of interest (Dapsone) and the internal standard (this compound) interfere with their ionization in the mass spectrometer's source.[1] This interference can lead to a decreased signal intensity, which compromises the accuracy, precision, and sensitivity of the analytical method.[2] Although this compound is a stable isotope-labeled internal standard designed to mimic the behavior of Dapsone, it may not always experience the exact same degree of ion suppression, leading to inaccurate quantification.

Q2: I'm using this compound as an internal standard, so shouldn't that automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, this is not always the case. Differences in chromatography can cause slight retention time shifts between the analyte and the internal standard, leading them to be affected differently by co-eluting matrix components.[3] Therefore, while this compound is an excellent choice for an internal standard, it does not guarantee complete correction for ion suppression under all conditions.

Q3: What are the common sources of ion suppression in bioanalytical methods for Dapsone?

A3: In bioanalytical matrices such as plasma, serum, and urine, common sources of ion suppression include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic for causing ion suppression in reversed-phase chromatography.[4]

  • Salts and buffers: High concentrations of salts from the sample or buffers used in sample preparation can interfere with the ionization process.

  • Proteins and peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.

  • Other endogenous matrix components: Various other small molecules present in biological fluids can co-elute and cause interference.[5]

Q4: How can I detect ion suppression in my Dapsone assay?

A4: A common method to assess ion suppression is the post-column infusion experiment.[1][2] In this technique, a constant flow of Dapsone solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant Dapsone signal indicates a region of ion suppression.[1][2]

Troubleshooting Guides

Problem 1: High variability or poor reproducibility of the this compound signal.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the sample preparation procedure, especially Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is performed consistently across all samples.[6][7] Inconsistent recoveries of matrix components can lead to variable ion suppression.
Matrix Effects from Different Lots of Biological Fluid Test different lots of blank matrix during method validation to assess the impact of biological variability on ion suppression.
Contamination of the LC-MS System A dirty ion source or contaminated column can lead to erratic signal.[8] Clean the ion source according to the manufacturer's instructions and consider using a guard column to protect the analytical column.

Problem 2: The retention time of this compound is shifting relative to Dapsone.

Possible Cause Troubleshooting Step
Column Degradation or Contamination The column's stationary phase can degrade over time, affecting the retention of both compounds differently. Replace the column if performance has declined.
Mobile Phase Inconsistency Ensure the mobile phase is prepared accurately and consistently. Small changes in pH or organic solvent composition can alter selectivity.
Temperature Fluctuations Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Problem 3: The calculated concentrations of Dapsone are inaccurate despite using this compound.

Possible Cause Troubleshooting Step
Differential Ion Suppression As mentioned in the FAQs, Dapsone and this compound may not be experiencing the same degree of ion suppression. Optimize the chromatographic separation to move the analytes away from regions of significant ion suppression.[3]
Purity of the Internal Standard Verify the chemical and isotopic purity of the this compound internal standard. Impurities can lead to inaccurate quantification.
Cross-contribution of Ions Ensure that the selected MRM transitions for Dapsone and this compound are specific and that there is no crosstalk between the channels.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Dapsone from Human Plasma

This protocol is a general guideline based on common SPE procedures for drugs in plasma.[9][10]

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 3000 ng/mL in methanol:water 50:50 v/v).[9]

    • Vortex for 30 seconds.

    • Add 200 µL of 5mM ammonium acetate and vortex again.[9]

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[9]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other polar interferences.[9]

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can help remove less polar interferences.[9]

  • Elution:

    • Elute Dapsone and this compound with 1 mL of an appropriate elution solvent (e.g., 70:30 acetonitrile:5mM ammonium acetate).[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Setup:

    • Prepare a solution of Dapsone in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Using a syringe pump, deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer.

    • The flow from the LC is mixed with the Dapsone solution before entering the MS.

  • Procedure:

    • Begin acquiring data in MRM mode for Dapsone.

    • Once a stable baseline signal is achieved from the infused Dapsone, inject a blank, extracted matrix sample (e.g., plasma prepared using the SPE protocol without the addition of Dapsone or this compound).

    • Monitor the baseline for any drops in signal intensity. A dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Dapsone Analysis

ParameterSetting 1[9]Setting 2[10]Setting 3[11]
LC Column Phenomenex, Luna 100 x 4.6 mm, 3 µmAgilent Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µmWaters Acquity UPLC BEH HILIC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 5mM Ammonium Acetate0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Isocratic (50:50 A:B)15% B to 80% B in 8 minIsocratic (85:15 A:B)
Flow Rate Not Specified0.3 mL/minNot Specified
Ionization Mode ESI PositiveESI PositiveESI Positive
Dapsone MRM Transition Not Specified249.1 -> 92, 249.1 -> 108Not Specified
This compound MRM Transition Not SpecifiedNot SpecifiedNot Specified

Visualizations

Ion_Suppression_Troubleshooting start Inaccurate Dapsone Quantification with this compound IS check_is_signal Is this compound Signal Stable and Reproducible? start->check_is_signal check_rt_shift Is there a relative retention time (RT) shift between Dapsone and this compound? check_is_signal->check_rt_shift Yes sol_ms_maintenance Perform MS Maintenance: - Clean ion source - Check for IS purity and crosstalk check_is_signal->sol_ms_maintenance No check_ion_suppression Perform Post-Column Infusion. Is there significant ion suppression at analyte RT? check_rt_shift->check_ion_suppression No sol_lc_maintenance Perform LC Maintenance: - Check for leaks - Ensure consistent mobile phase prep - Check column temperature control check_rt_shift->sol_lc_maintenance Yes sol_sample_prep Optimize Sample Preparation: - Evaluate SPE/LLE efficiency - Test different sorbents/solvents check_ion_suppression->sol_sample_prep No/Minor sol_chromatography Optimize Chromatography: - Adjust gradient to separate analytes from suppression zone - Try a different column chemistry (e.g., HILIC) check_ion_suppression->sol_chromatography Yes end_node Accurate Quantification sol_sample_prep->end_node sol_chromatography->end_node sol_lc_maintenance->end_node sol_ms_maintenance->end_node

Caption: Troubleshooting decision tree for ion suppression issues.

Sample_Prep_Workflow cluster_plasma Plasma Sample cluster_spe Solid Phase Extraction (SPE) cluster_final Final Steps plasma_sample 200 µL Plasma add_is Add 50 µL this compound IS plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 200 µL 5mM Ammonium Acetate vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 condition Condition SPE Cartridge (Methanol, Water) load Load Sample vortex2->load condition->load wash Wash Cartridge (Water, 5% Methanol) load->wash elute Elute Analytes (Acetonitrile/Buffer) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for sample preparation using SPE.

References

Technical Support Center: Optimizing LC Separation of Dapsone and Dapsone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Dapsone and its deuterated internal standard, Dapsone-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC method for Dapsone and this compound?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency for mass spectrometry (MS) detection.[1][2][3][4][5][6] An isocratic elution with a 50:50 (v/v) ratio of organic solvent to aqueous buffer is a common starting point.[1][4]

Q2: My Dapsone and this compound peaks are co-eluting. How can I improve their separation?

A2: Co-elution of an analyte and its deuterated internal standard is expected and often desired in LC-MS/MS methods to minimize matrix effects. However, if separation is necessary for your application, you can try the following:

  • Introduce a shallow gradient: A slow, shallow gradient can often resolve compounds with very similar retention times.[7][8]

  • Optimize the mobile phase composition: Fine-tuning the ratio of organic solvent to the aqueous phase can alter selectivity.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can impact the separation.

  • Adjust the pH of the mobile phase: Modifying the pH with additives like formic acid or ammonium acetate can change the ionization state of Dapsone and affect its interaction with the stationary phase.

  • Lower the flow rate: Reducing the flow rate can increase column efficiency and potentially improve resolution.

Q3: What are the recommended mass spectrometry (MS) parameters for Dapsone and this compound?

A3: For MS detection, electrospray ionization (ESI) in positive mode is typically used. The multiple reaction monitoring (MRM) transitions for Dapsone are commonly m/z 249.1 → 92 and 249.1 → 108.[5] For this compound, the precursor ion would be shifted by +4 (m/z 253.1), and the product ions would be monitored accordingly. It is crucial to optimize the fragmentor voltage and collision energy for both compounds to ensure maximum sensitivity.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase- Add a buffer or acid (e.g., 0.1% formic acid) to the mobile phase to ensure consistent ionization.- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase or end-capping.
Low Sensitivity - Suboptimal MS parameters- Inefficient ionization- Matrix effects- Optimize ESI source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).[5]- Adjust the mobile phase pH to promote ionization.- Improve sample preparation to remove interfering matrix components.
Inconsistent Retention Times - Inadequate column equilibration- Fluctuations in mobile phase composition- Temperature variations- Ensure the column is equilibrated for a sufficient time between injections, typically 10 column volumes.[9]- Use a high-quality HPLC system with a reliable pump and solvent mixing.- Use a column oven to maintain a constant temperature.
High Backpressure - Clogged column frit or tubing- Sample precipitation in the column- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- If precipitation is suspected, flush the column with a strong solvent.

Experimental Protocols

General LC-MS/MS Method for Dapsone and this compound

This protocol provides a general starting point. Optimization will be required for specific instrumentation and applications.

1. Sample Preparation (from Plasma)

  • To 200 µL of plasma, add 50 µL of the this compound internal standard working solution.

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) at a 3:1 ratio to the plasma volume.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC Parameters

Parameter Condition 1 (Isocratic) Condition 2 (Gradient)
Column C18, 2.1 x 100 mm, 2.7 µmC18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.3 mL/min0.3 mL/min
Gradient 50% B0-1 min: 15% B1-8 min: 15-80% B8-9 min: 80% B9-10 min: 15% B
Injection Volume 10 µL10 µL
Column Temperature AmbientAmbient

3. MS/MS Parameters

Parameter Setting
Ionization Mode ESI Positive
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer 50 psi
Sheath Gas Temp 400 °C
Sheath Gas Flow 12 L/min
Capillary Voltage 4500 V
MRM Transitions Dapsone: 249.1 → 92, 249.1 → 108this compound: 253.1 → [Product Ions]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for the quantification of Dapsone using this compound as an internal standard.

troubleshooting_logic cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Modification cluster_flow_rate Flow Rate Adjustment start Poor Separation shallow_gradient Introduce Shallow Gradient start->shallow_gradient optimize_ratio Optimize A:B Ratio start->optimize_ratio lower_flow Lower Flow Rate start->lower_flow change_organic Change Organic Solvent shallow_gradient->change_organic end Improved Resolution change_organic->end adjust_ph Adjust pH adjust_ph->end optimize_ratio->adjust_ph lower_flow->end

Caption: A logical troubleshooting workflow for improving the chromatographic resolution of Dapsone and this compound.

References

Dapsone-d4 Sample Preparation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dapsone-d4 sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the preparation of samples containing this compound for analysis.

Q1: What are the most common causes of low recovery for this compound during solid-phase extraction (SPE)?

Low recovery in SPE can stem from several factors. The most common issues include:

  • Improper pH adjustment: Dapsone is a weakly basic compound. Ensuring the sample pH is optimized for retention on the chosen SPE sorbent is critical.

  • Incorrect sorbent selection: Using a sorbent that does not have the appropriate chemistry for retaining Dapsone can lead to significant analyte loss.

  • Inadequate elution solvent: The elution solvent may not be strong enough to desorb this compound from the SPE cartridge.

  • Sample overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte being washed away during sample loading.[1][2]

  • Drying of the sorbent bed: Allowing the sorbent bed to dry out before sample loading can prevent proper interaction between the analyte and the stationary phase.[3]

Q2: I am observing significant signal suppression in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?

Signal suppression, a common matrix effect, is often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[4][5]

To mitigate this:

  • Optimize chromatographic separation: Adjusting the gradient, mobile phase composition, or using a different column chemistry can help separate this compound from interfering matrix components.

  • Enhance sample cleanup: Employing a more rigorous sample preparation technique, such as a specific phospholipid removal plate or a more selective SPE protocol, can reduce matrix effects.[4]

  • Use a stable isotope-labeled internal standard: this compound is a stable isotope-labeled internal standard and should co-elute with the analyte, helping to compensate for matrix effects. However, significant suppression can still impact sensitivity.

Q3: My this compound internal standard response is highly variable between samples. What should I investigate?

High variability in the internal standard (IS) response can compromise the accuracy and precision of your results.[6][7] Key areas to investigate include:

  • Inconsistent sample preparation: Ensure precise and consistent execution of each step of the sample preparation protocol, including pipetting and solvent additions.

  • Matrix effects: Even with a co-eluting internal standard, severe and variable matrix effects can lead to inconsistent IS response.

  • Analyte concentration dependence: In some cases, the response of the internal standard can be affected by high concentrations of the analyte.[8]

  • Issues with the IS solution: Verify the concentration and stability of your this compound stock and working solutions.

Q4: Can hemolysis in my plasma samples affect the quantification of this compound?

Yes, hemolysis can impact the analysis. Dapsone and its metabolites have been associated with hemolytic anemia.[9][10][11][12][13] The release of red blood cell contents into the plasma can introduce interfering substances and alter the matrix composition, potentially leading to matrix effects and affecting the accuracy of quantification. It is advisable to use non-hemolyzed samples whenever possible.

Q5: What are the recommended storage conditions for this compound in biological matrices?

While specific stability data for this compound in various matrices should be established during method validation, studies on Dapsone suggest it is relatively stable. For compounded oral suspensions of Dapsone, stability has been demonstrated for up to 90 days at both refrigerated (5°C) and room temperature (25°C).[14][15] It is good practice to store biological samples containing this compound at -20°C or lower for long-term storage to minimize potential degradation.

Quantitative Data Summary

The following tables summarize quantitative data from various bioanalytical methods for Dapsone. This data can be used as a reference for expected performance characteristics.

Table 1: Linearity and Detection Limits of Dapsone in Biological Matrices

MatrixAnalytical MethodLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Human PlasmaUPLC-MS/MS5.0 - 3000.0--[16]
Polymeric NanocapsulesHPLC5000 - 250004101240[17]
Whole Blood/PlasmaHPLC--10 (Dapsone), 8 (Monoacetyldapsone)[18]
Meat and MilkLC-MS/MS-0.0018 (ng/g)-[19]
Tablet FormulationµTAS500 - 100000399.8-[20]

Table 2: Recovery of Dapsone using Different Sample Preparation Techniques

Sample Preparation MethodMatrixRecovery (%)Reference
Solid-Phase Extraction (SPE)Human PlasmaPrecise, consistent, and reproducible (not more than 100%)[16]
Protein PrecipitationSpiked Plasma~75% (for signature peptides after digestion)[21]
Liquid-Liquid ExtractionUrine77.4[22]
Solid-Phase Extraction (SPE)Urine84.1[22]
HPLC MethodPharmaceutical Formulations99.72 - 106.25[17]
RP-HPLC MethodPharmaceutical Formulations99.4 - 99.7[23]
Stability Indicating HPLC MethodDapsone Tablets99.66 - 100.83[24][25]

Experimental Protocols

This section provides detailed methodologies for common sample preparation techniques for this compound.

Protein Precipitation (PPT)

This method is rapid and simple for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Plasma/Serum sample

  • This compound internal standard working solution

  • Acetonitrile (ACN), cold (-20°C)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from interferences based on their relative solubilities in two immiscible liquids.

Materials:

  • Plasma/Whole blood sample

  • This compound internal standard working solution

  • tert-Butyl methyl ether (MTBE)

  • Alkaline buffer (e.g., 0.1 M Sodium Carbonate, pH 9)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Pipette 200 µL of the plasma or whole blood sample into a glass tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 100 µL of alkaline buffer and vortex briefly.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte.

Materials:

  • Plasma/Urine sample

  • This compound internal standard working solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile:5mM Ammonium Acetate (70:30))[16]

  • SPE manifold

Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the this compound internal standard solution and 200 µL of 5mM Ammonium Acetate. Vortex to mix.[16]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound and analyte with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for this compound sample preparation.

experimental_workflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction_methods Extraction Choices cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Serum, Blood) AddIS Add this compound (Internal Standard) BiologicalMatrix->AddIS Extraction Extraction Method AddIS->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Cleaner SPE Solid-Phase Extraction (SPE) Extraction->SPE Cleanest LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Processing LCMS->Data

Figure 1. General experimental workflow for this compound sample preparation and analysis.

troubleshooting_low_recovery start Low Recovery of This compound Observed check_method Review Sample Preparation Method start->check_method check_spe Investigate SPE Parameters check_method->check_spe SPE Used check_lle Investigate LLE Parameters check_method->check_lle LLE Used check_ppt Investigate PPT Parameters check_method->check_ppt PPT Used spe_ph Is sample pH correct for binding? check_spe->spe_ph Check pH lle_ph Is aqueous pH correct for extraction? check_lle->lle_ph Check pH ppt_solvent Is precipitating solvent and ratio correct? check_ppt->ppt_solvent Check Solvent spe_sorbent Is sorbent chemistry appropriate? spe_ph->spe_sorbent Yes spe_solution Optimize pH spe_ph->spe_solution No spe_elution Is elution solvent strong enough? spe_sorbent->spe_elution Yes spe_sorbent_solution Select alternative sorbent spe_sorbent->spe_sorbent_solution No spe_elution_solution Increase solvent strength or change composition spe_elution->spe_elution_solution No lle_solvent Is organic solvent appropriate? lle_ph->lle_solvent Yes lle_ph_solution Optimize pH lle_ph->lle_ph_solution No lle_mixing Is vortexing/mixing sufficient? lle_solvent->lle_mixing Yes lle_solvent_solution Select alternative solvent lle_solvent->lle_solvent_solution No lle_mixing_solution Increase mixing time or intensity lle_mixing->lle_mixing_solution No ppt_temp Was precipitation performed at low temp? ppt_solvent->ppt_temp Yes ppt_solvent_solution Optimize solvent/ratio ppt_solvent->ppt_solvent_solution No ppt_supernatant Is analyte precipitating with proteins? ppt_temp->ppt_supernatant Yes ppt_temp_solution Use cold solvent and centrifuge cold ppt_temp->ppt_temp_solution No ppt_supernatant_solution Change precipitating solvent ppt_supernatant->ppt_supernatant_solution Yes

References

Technical Support Center: Dapsone-d4 Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays using Dapsone-d4 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects, a common challenge in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Dapsone bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Dapsone, due to co-eluting components from the biological sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the assay.[1] In the context of your Dapsone assay, unaddressed matrix effects can lead to erroneous pharmacokinetic data.

Q2: Why am I seeing significant matrix effects even though I am using this compound, a stable isotope-labeled internal standard (SIL-IS)?

A2: While a SIL-IS like this compound is the gold standard for compensating for matrix effects, it may not provide complete correction in all scenarios.[2] this compound co-elutes with Dapsone and experiences similar ionization suppression or enhancement, which allows for accurate quantification by maintaining a stable analyte-to-IS peak area ratio. However, severe or differential matrix effects can still be problematic. This can occur if:

  • The concentration of the internal standard is too high, leading to its own suppression effects.[3]

  • The sample preparation method is insufficient, leading to a very "dirty" extract that overwhelms the ionization source.

  • There are extreme variations in the matrix composition between different samples or between samples and calibration standards.[4]

Q3: What are the common sources of matrix effects in biofluids like plasma or serum?

A3: The primary sources of matrix effects are endogenous and exogenous compounds.

  • Endogenous compounds: These are naturally occurring components of the biological matrix. Phospholipids are a major contributor to ion suppression in plasma and serum samples.[5] Other sources include salts, proteins, and lipids.[6]

  • Exogenous compounds: These are substances introduced during sample collection or preparation. Examples include anticoagulants (like heparin), polymers leaching from plastic tubes, and formulation agents used in preclinical studies.[6][7][8]

Q4: How can I qualitatively and quantitatively assess matrix effects in my Dapsone assay?

A4: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention time matrix components are eluting and causing ion suppression. A solution of Dapsone is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal of the infused analyte indicate regions of ion suppression.[9]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method used during method validation.[10] The response of Dapsone and this compound in a post-extraction spiked matrix sample is compared to their response in a neat solution at the same concentration. The matrix factor (MF) is calculated, and an MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor is then calculated to assess the ability of this compound to compensate for the matrix effect.

Troubleshooting Guides

Issue 1: High variability in Dapsone/Dapsone-d4 peak area ratios across a sample batch.

This issue often points to inconsistent matrix effects between samples.

Troubleshooting Workflow:

start High variability in peak area ratios observed check_prep Review Sample Preparation Consistency start->check_prep check_chrom Evaluate Chromatographic Separation check_prep->check_chrom If prep is consistent assess_me Perform Quantitative Matrix Effect Assessment check_chrom->assess_me If separation is adequate optimize_prep Optimize Sample Preparation assess_me->optimize_prep If matrix effect is high and variable optimize_chrom Optimize Chromatography assess_me->optimize_chrom If co-elution is observed result Improved Precision and Accuracy optimize_prep->result optimize_chrom->result

Caption: Troubleshooting high variability in peak area ratios.

Detailed Steps:

  • Review Sample Preparation Consistency: Ensure that all steps of your sample preparation (e.g., pipetting volumes, vortexing times, evaporation) are performed consistently for all samples. Inconsistencies can lead to variable recoveries and matrix effects.

  • Evaluate Chromatographic Separation: Check if Dapsone and this compound are co-eluting with any interfering peaks from the matrix. Pay close attention to the elution region of phospholipids if using a simple protein precipitation method.

  • Perform Quantitative Matrix Effect Assessment: Using the post-extraction spike method, assess the matrix factor for at least six different lots of the biological matrix. A high coefficient of variation (CV > 15%) in the matrix factor indicates significant lot-to-lot variability.

  • Optimize Sample Preparation: If matrix effects are high and variable, consider switching to a more rigorous sample preparation technique. The typical order of effectiveness for removing matrix components is: Solid Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) .[11]

  • Optimize Chromatography: If co-elution is suspected, modify your chromatographic method. This can include adjusting the gradient, changing the mobile phase composition, or using a different column chemistry to better separate Dapsone from interfering matrix components.

Issue 2: Dapsone and this compound signals are significantly suppressed in samples compared to neat solutions.

This indicates a strong ion suppression effect that may be impacting the overall sensitivity of the assay.

Troubleshooting Workflow:

start Significant Signal Suppression Observed qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess id_suppression_region Identify Retention Time of Suppression qual_assess->id_suppression_region compare_analyte_rt Compare with Dapsone Retention Time id_suppression_region->compare_analyte_rt decision Does Suppression Co-elute with Dapsone? compare_analyte_rt->decision optimize_chrom Modify Chromatography to Shift Analyte RT decision->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) decision->improve_cleanup No, but suppression is still high result Reduced Ion Suppression, Improved Sensitivity optimize_chrom->result improve_cleanup->result

Caption: Troubleshooting significant signal suppression.

Detailed Steps:

  • Qualitative Assessment: Perform a post-column infusion experiment to visualize the regions of ion suppression.

  • Identify Suppression Zones: Determine the retention times where the signal of the infused Dapsone solution decreases.

  • Compare with Analyte Retention Time: Check if the retention time of Dapsone and this compound falls within a region of significant ion suppression.

  • Modify Chromatography: If co-elution with a suppression zone is the issue, adjust your LC method. Increasing the organic content of the mobile phase at the beginning of the gradient can sometimes help elute phospholipids earlier, away from the analyte peak.

  • Improve Sample Cleanup: Even if Dapsone does not elute directly in the most suppressed region, a generally "dirty" extract can lower overall sensitivity. Implementing a more effective sample cleanup method like SPE is highly recommended.[5]

Data Presentation

The following table summarizes representative data from a matrix effect experiment comparing three common sample preparation techniques for a Dapsone assay in human plasma.

Table 1: Comparison of Matrix Effects for Dapsone with Different Sample Preparation Methods

Sample Preparation MethodAnalyteMean Peak Area (Neat Solution, n=3)Mean Peak Area (Post-Spiked Plasma, n=6)Matrix Factor (MF)1CV% of MFIS Normalized MF2CV% of IS Normalized MF
Protein Precipitation (PPT) Dapsone1,250,000780,0000.6218.5%0.984.5%
This compound1,310,000825,0000.6319.2%
Liquid-Liquid Extraction (LLE) Dapsone1,250,0001,050,0000.849.8%1.012.1%
This compound1,310,0001,115,0000.8510.5%
Solid Phase Extraction (SPE) Dapsone1,250,0001,190,0000.954.2%1.001.3%
This compound1,310,0001,260,0000.964.5%

1Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) 2IS Normalized MF = (MF of Dapsone) / (MF of this compound)

Data are for illustrative purposes only.

This table clearly demonstrates that while this compound effectively normalizes the matrix effect (IS Normalized MF is close to 1.00), more advanced sample preparation techniques like SPE significantly reduce the underlying ion suppression (MF is closer to 1.00) and inter-subject variability (lower CV%).

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).

Objective: To quantify the extent of ion suppression or enhancement from multiple sources of biological matrix.

Materials:

  • Blank biological matrix from at least six different individuals/lots.

  • Dapsone and this compound analytical standards.

  • Validated bioanalytical method (sample preparation, LC-MS/MS parameters).

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare a solution of Dapsone and this compound in the final reconstitution solvent at a concentration representative of the low and high QC levels.

    • Analyze these samples (n=3).

  • Prepare Set B (Post-Extraction Spiked Samples):

    • Process blank matrix samples from at least six different sources (n=6) using the validated sample preparation method.

    • After the final evaporation step (if any), spike the extracted matrix with Dapsone and this compound to achieve the same final concentrations as in Set A.

    • Analyze these samples.

  • Calculations:

    • Matrix Factor (MF):

      • Calculate the mean peak area for Dapsone and this compound from Set A.

      • For each sample in Set B, calculate the MF for both the analyte and the IS: MF = (Peak Area from Set B) / (Mean Peak Area from Set A)

    • Internal Standard (IS) Normalized Matrix Factor:

      • For each sample in Set B, calculate: IS Normalized MF = (MF of Dapsone) / (MF of this compound)

    • Assess Variability:

      • Calculate the mean and Coefficient of Variation (CV%) for the MF and the IS Normalized MF across the six matrix lots.

Acceptance Criteria (as per regulatory guidance): The CV% of the IS Normalized Matrix Factor should be ≤ 15%.

Workflow Diagram for Matrix Effect Assessment:

start Start: Matrix Effect Assessment prep_set_a Prepare Set A: Analyte & IS in Neat Solution (n=3) start->prep_set_a prep_set_b Prepare Set B: Extract Blank Matrix (6+ lots), then spike Analyte & IS start->prep_set_b analyze Analyze both sets via LC-MS/MS prep_set_a->analyze prep_set_b->analyze calc_mf Calculate Matrix Factor (MF) for Analyte and IS for each lot analyze->calc_mf calc_is_mf Calculate IS-Normalized MF for each lot calc_mf->calc_is_mf calc_cv Calculate CV% of IS-Normalized MF across all lots calc_is_mf->calc_cv decision Is CV% <= 15%? calc_cv->decision pass Method Passes decision->pass Yes fail Method Fails: Re-evaluate Sample Prep & Chromatography decision->fail No

Caption: Workflow for quantitative assessment of matrix effects.

References

Dapsone-d4 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for storing and handling Dapsone-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions vary depending on whether the product is in solid form or in a solvent.[1]

Q2: How should this compound be handled to ensure safety?

A2: As a general safety precaution, it is important to avoid inhaling dust or fumes and to prevent contact with skin and eyes.[2][3] Always wash hands thoroughly after handling the compound.[2] Personal Protective Equipment (PPE), such as gloves and lab coats, should be worn. In situations where there is a potential for splashing, approved eye protection is recommended.[2]

Q3: What should I do in case of accidental exposure to this compound?

A3: In case of accidental exposure, it is important to take immediate action. If the compound comes into contact with the skin, rinse the affected area with water.[2] If it gets into the eyes, rinse with water.[2] If inhaled, move to an area with fresh air.[2] In all cases of significant exposure, seek medical attention.

Q4: Is this compound light sensitive?

A4: While specific data on the light sensitivity of this compound is limited, it is a common practice for dapsone formulations to be stored in amber containers to protect them from light.[4][5][6] Therefore, it is recommended to store this compound in a light-protected environment.

Troubleshooting Guide

Problem: I am observing unexpected results or degradation in my experiments with this compound.

Possible Cause 1: Improper Storage

  • Question: How has the this compound been stored?

  • Solution: Verify that the storage conditions align with the recommendations in the table below. If the compound has been stored at room temperature for an extended period or exposed to moisture, its integrity may be compromised.

Possible Cause 2: Contamination

  • Question: Was the this compound handled with clean equipment?

  • Solution: Ensure that all spatulas, glassware, and other equipment used for handling and preparation are thoroughly cleaned and dried to prevent cross-contamination.

Possible Cause 3: Solution Instability

  • Question: How old is the this compound solution?

  • Solution: Solutions of this compound have limited stability.[1] If the solution was prepared more than a month ago (if stored at -20°C) or six months ago (if stored at -80°C), it is advisable to prepare a fresh solution.[1]

Quantitative Data Summary

FormStorage TemperatureDurationStability
Powder-20°C3 yearsStable[1]
Powder4°C2 yearsStable[1][7]
In Solvent-80°C6 monthsStable[1]
In Solvent-20°C1 monthStable[1]
ShippingRoom TemperatureA few daysStable[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration.

    • Vortex the tube until the this compound is completely dissolved.

    • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Visualizations

Dapsone_d4_Storage_Handling_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_handling Handling Receive Receive this compound CheckForm Check Form (Powder or Solution?) Receive->CheckForm StorePowder Store Powder: -20°C (3 years) 4°C (2 years) CheckForm->StorePowder Powder StoreSolution Store Solution: -80°C (6 months) -20°C (1 month) CheckForm->StoreSolution Solution Prep Prepare for Use StorePowder->Prep StoreSolution->Prep WearPPE Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) Prep->WearPPE Weigh Weigh Powder in Fume Hood or Ventilated Area WearPPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Cleanup Clean Up Workspace and Dispose of Waste Properly Use->Cleanup WashHands Wash Hands Thoroughly Cleanup->WashHands Dapsone_d4_Troubleshooting_Tree Troubleshooting this compound Experimental Issues Issue Unexpected Experimental Results or Suspected Degradation CheckStorage Was the compound stored correctly? Issue->CheckStorage CheckHandling Were proper handling procedures followed? CheckStorage->CheckHandling Yes ImproperStorage Action: Discard and use a new, properly stored lot. CheckStorage->ImproperStorage No CheckSolutionAge Is the prepared solution within its stability period? CheckHandling->CheckSolutionAge Yes Contamination Action: Use fresh, clean equipment and prepare a new solution. CheckHandling->Contamination No OldSolution Action: Prepare a fresh solution from the powder stock. CheckSolutionAge->OldSolution No FurtherInvestigation If issues persist, consider other experimental variables. CheckSolutionAge->FurtherInvestigation Yes

References

Technical Support Center: Troubleshooting Dapsone-d4 Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Dapsone-d4, a common internal standard in pharmacokinetic and bioequivalence studies.

Troubleshooting Guide: Poor Recovery of this compound

This guide is designed to help you identify and resolve common issues leading to low recovery of this compound during sample preparation.

dot

Dapsone_d4_Troubleshooting start Start: Poor this compound Recovery check_stability 1. Assess this compound Stability start->check_stability check_extraction_method 2. Evaluate Extraction Method start->check_extraction_method degradation_issue Potential Degradation - Light Exposure? - pH Extremes? - Oxidative Stress? check_stability->degradation_issue extraction_choice Which extraction method? check_extraction_method->extraction_choice protect_from_light Solution: - Use amber vials. - Work under yellow light. degradation_issue->protect_from_light Yes optimize_ph Solution: - Adjust sample pH to be  2 units away from pKa (1.3 & 2.5). degradation_issue->optimize_ph Yes add_antioxidant Solution: - Add antioxidant to sample. degradation_issue->add_antioxidant Yes end Improved Recovery protect_from_light->end optimize_ph->end add_antioxidant->end spe Solid-Phase Extraction (SPE) extraction_choice->spe lle Liquid-Liquid Extraction (LLE) extraction_choice->lle pp Protein Precipitation (PP) extraction_choice->pp spe_issues SPE Issues: - Incorrect Sorbent? - Incomplete Elution? - Breakthrough? spe->spe_issues lle_issues LLE Issues: - Wrong Solvent? - Incorrect pH? - Emulsion Formation? lle->lle_issues pp_issues PP Issues: - Incomplete Precipitation? - Analyte Co-precipitation? pp->pp_issues spe_solution1 Solution: - Use a mixed-mode or  polymeric sorbent. spe_issues->spe_solution1 Sorbent spe_solution2 Solution: - Increase elution solvent strength  or volume. spe_issues->spe_solution2 Elution lle_solution1 Solution: - Use a more polar solvent  (e.g., MTBE, Ethyl Acetate). lle_issues->lle_solution1 Solvent lle_solution2 Solution: - Adjust pH to ensure this compound  is in its neutral form. lle_issues->lle_solution2 pH pp_solution Solution: - Optimize precipitant:solvent ratio. - Evaluate different organic solvents. pp_issues->pp_solution spe_solution1->end spe_solution2->end lle_solution1->end lle_solution2->end pp_solution->end

Caption: Troubleshooting workflow for poor this compound recovery.

Question 1: My this compound recovery is consistently low. What are the first things I should check?

Answer:

Start by evaluating two key areas: the stability of your this compound internal standard and the efficiency of your chosen extraction method.

  • This compound Stability: Dapsone is known to be sensitive to light and oxidation.[1][2] Although deuteration can sometimes alter stability, it is crucial to handle this compound with care.

    • Light Exposure: Protect your samples and standards from light by using amber vials and working under yellow light.

    • pH: Dapsone has two pKa values (1.3 and 2.5). Extreme pH conditions during extraction could potentially lead to degradation.

    • Oxidation: If the sample matrix is prone to oxidation, this could affect this compound. Consider adding an antioxidant if this is a concern.

  • Extraction Method Evaluation: The choice of extraction method and its optimization are critical for good recovery. The three common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each has its own set of parameters to optimize.

Question 2: I'm using Solid-Phase Extraction (SPE) and experiencing low this compound recovery. What could be the problem?

Answer:

Low recovery in SPE can be due to several factors. Here's a systematic way to troubleshoot:

  • Sorbent Selection: Dapsone is a polar compound. A generic C18 sorbent might not provide sufficient retention. Consider using a mixed-mode cation exchange sorbent or a polymeric sorbent for better retention of polar compounds.

  • Sample pH: The pH of your sample load is crucial. To ensure this compound is retained on a reversed-phase or mixed-mode sorbent, the pH should be adjusted to keep the molecule in its neutral or ionized form, depending on the retention mechanism. For reversed-phase, a pH around 4-5 is often a good starting point.

  • Wash Steps: Your wash solvent might be too strong, causing premature elution of this compound. If you are using a high percentage of organic solvent in your wash step, try reducing it.

  • Elution Solvent: The elution solvent may not be strong enough to fully recover the this compound from the sorbent. You can increase the percentage of organic solvent or add a small amount of a modifier (e.g., ammonium hydroxide for a basic compound on a cation exchange sorbent) to the elution solvent.

  • Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between this compound and the sorbent, resulting in breakthrough. Ensure your flow rate is slow and consistent.

Question 3: I'm performing a Liquid-Liquid Extraction (LLE) and my this compound recovery is poor. How can I improve it?

Answer:

For LLE, solvent choice and pH are the most critical factors for efficient extraction of this compound.

  • Solvent Polarity: Dapsone is a relatively polar molecule. Non-polar solvents like hexane will likely result in poor recovery. Use a more polar, water-immiscible organic solvent such as methyl t-butyl ether (MTBE) or ethyl acetate. A published method for Dapsone and its metabolite successfully used tertiary butyl methyl ether for LLE.

  • Sample pH: The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral, un-ionized form to maximize its partitioning into the organic solvent. With pKa values of 1.3 and 2.5, adjusting the sample pH to > 4.5 is recommended.

  • Emulsion Formation: Biological samples can sometimes form emulsions at the solvent interface, trapping the analyte and leading to poor recovery. To break emulsions, you can try adding salt to the aqueous phase or centrifuging at a higher speed.

  • Extraction Volume and Repetition: A single extraction may not be sufficient. Performing the extraction two or three times with fresh organic solvent and combining the organic layers can significantly improve recovery.

Question 4: I'm using a simple Protein Precipitation (PP) method, but the this compound recovery is low and variable. What's going wrong?

Answer:

While PP is a simple technique, it can have its pitfalls, especially with certain analytes.

  • Choice of Precipitant: Acetonitrile is a common and effective precipitating agent for plasma proteins. Methanol can also be used, but it may be less efficient at precipitating some proteins.

  • Precipitant-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to sample volume. An insufficient volume of precipitant can lead to incomplete protein removal and potential co-precipitation of your analyte.

  • Co-precipitation: this compound might be getting trapped in the precipitated protein pellet. After adding the precipitant, ensure thorough vortexing to break up the protein clumps and release the analyte into the supernatant.

  • Supernatant Transfer: Be careful not to aspirate any of the precipitate when transferring the supernatant for analysis, as this can interfere with the analytical column.

Frequently Asked Questions (FAQs)

Q1: Can the deuterated internal standard (this compound) behave differently from the non-labeled Dapsone during extraction?

A1: Yes, although stable isotope-labeled internal standards are designed to mimic the behavior of the analyte, there can be subtle differences. Deuterium is slightly heavier than hydrogen, which can sometimes lead to minor differences in chromatographic retention time (the "isotope effect"). While significant differences in extraction recovery are less common, they can occur, especially if the deuterium atoms are located at a position on the molecule that is involved in interactions with the extraction sorbent or solvent. It is always important to validate the recovery of the internal standard independently.

Q2: What are "matrix effects" and how can they affect my this compound recovery?

A2: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, causing an apparent decrease or increase in the analyte's signal, which can be misinterpreted as poor or excellent recovery. While a stable isotope-labeled internal standard like this compound is expected to experience similar matrix effects as the analyte, this is not always the case. A "clean" extraction that removes a significant portion of the matrix components is the best way to minimize matrix effects.

Q3: What is a good starting point for expected recovery of this compound?

A3: A good and consistent recovery is more important than a high one. However, as a general guideline, you should aim for a recovery of at least 70-80% with good precision (low coefficient of variation). A published method using SPE for Dapsone reported a recovery of over 87%.

Experimental Protocols and Data

Below are detailed protocols for the three main extraction methods, along with typical recovery data.

Data Presentation: Comparison of Extraction Methods for Dapsone
Extraction MethodKey ParametersAverage Recovery of Dapsone (%)Average Recovery of Dapsone-d8 (%)Reference
Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange> 87%Consistent and reproducible[1]
Liquid-Liquid Extraction (LLE) Tertiary Butyl Methyl EtherConsistent and reproducibleConsistent and reproducible
Protein Precipitation (PP) Acetonitrile (3:1 ratio)> 87%Consistent and reproducible[3]
Detailed Experimental Protocols

This protocol is adapted from a validated method for the determination of Dapsone in human plasma.[1]

dot

SPE_Workflow start Start pretreatment Sample Pre-treatment - 200 µL Plasma - Add Dapsone-d8 IS - Add 200 µL 5mM Ammonium Acetate start->pretreatment conditioning SPE Cartridge Conditioning - 1 mL Methanol - 1 mL Water pretreatment->conditioning loading Sample Loading - Load pre-treated sample conditioning->loading washing Washing - 1 mL Water - 1 mL 5% Methanol in Water loading->washing elution Elution - 1 mL Acetonitrile:5mM Ammonium Acetate (70:30) washing->elution analysis LC-MS/MS Analysis elution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Then, add 200 µL of 5mM Ammonium Acetate solution and vortex.

  • SPE Cartridge Conditioning: Use a mixed-mode or polymeric SPE cartridge. Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the Dapsone and this compound with 1 mL of a solution of 70:30 (v/v) Acetonitrile:5mM Ammonium Acetate.

  • Analysis: The eluate is then ready for injection into the LC-MS/MS system.

This is a general protocol for the extraction of aromatic amines from a biological matrix.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard.

  • pH Adjustment: Add 50 µL of 1M Sodium Hydroxide to adjust the pH to the alkaline range.

  • Extraction: Add 3 mL of tertiary butyl methyl ether (MTBE), vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

This protocol is based on a method for the determination of Dapsone in human plasma.[3]

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add the this compound internal standard.

  • Precipitation: Add 600 µL of acetonitrile (a 3:1 ratio).

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.

References

calibration curve issues with Dapsone-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Dapsone-d4 as an internal standard in calibration curves for LC-MS/MS assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for Dapsone has poor linearity (R² < 0.99) when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?

A1: Poor linearity is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Internal Standard (IS) Concentration: An inappropriate concentration of this compound can lead to non-linear responses. The IS response should be consistent and sufficient across the entire calibration range. It is recommended that the signal response of the internal standard be approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[1]

    • Troubleshooting Step: Prepare a fresh dilution series of the this compound internal standard and analyze it to ensure the response is within the linear range of the detector. Adjust the concentration used in your assay accordingly.

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the analyte and internal standard differently, even with a stable isotope-labeled IS.[2][3][4][5] This differential matrix effect can lead to poor linearity.

    • Troubleshooting Step: Evaluate matrix effects by comparing the analyte/IS response ratio in neat solution versus in extracted blank matrix from at least six different sources. If significant variability is observed, further optimization of the sample preparation method (e.g., trying a different extraction technique like solid-phase extraction [SPE] or liquid-liquid extraction [LLE]) or chromatographic conditions is necessary to separate the analyte from interfering matrix components.

  • Cross-Interference/Isotopic Contribution: The unlabeled Dapsone may contain impurities that contribute to the this compound signal, or vice-versa.[6] According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[1]

    • Troubleshooting Step: Analyze the highest concentration calibrator without the internal standard to check for any contribution to the this compound signal. Also, analyze a sample containing only this compound to check for any contribution to the Dapsone signal. If significant crossover is observed, you may need to source a higher purity standard or adjust the mass transitions.

  • Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-linear response.

    • Troubleshooting Step: Review the peak shapes and responses of the highest concentration standards. If detector saturation is suspected, dilute the upper-level calibrators or adjust the detector settings.

Q2: I'm observing high variability in the this compound internal standard response across my analytical run. What does this indicate and what should I do?

A2: High variability in the internal standard response can compromise the accuracy and precision of your results.[7] Here are the common causes and troubleshooting steps:

  • Inconsistent Sample Preparation: Variability in extraction recovery is a primary cause of inconsistent IS response.

    • Troubleshooting Step: Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Consider automating the sample preparation process if possible. The internal standard should be added early in the sample preparation process to account for variability in extraction efficiency.[1]

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can lead to variable IS responses.

    • Troubleshooting Step: Check the system suitability before each run. Monitor system parameters like pump pressure and spray stability. If the system is unstable, perform routine maintenance, such as cleaning the ion source and replacing the capillary.[8]

  • Matrix Effects: As mentioned previously, matrix effects can vary between samples, causing the IS response to fluctuate.[9]

    • Troubleshooting Step: If you suspect matrix effects, especially in patient samples, you can perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Adjusting the chromatography to move the analyte and IS away from these regions can help.

  • Stability of this compound: The stability of the internal standard in the analytical matrix and under the storage conditions should be confirmed.[10][11]

    • Troubleshooting Step: Perform stability experiments for this compound in the matrix at relevant storage temperatures (bench-top, freeze-thaw, long-term). If degradation is observed, adjust sample handling and storage procedures accordingly.

Q3: My accuracy and precision results for the quality control (QC) samples are out of specification. How can the this compound internal standard be a contributing factor?

A3: Inaccurate or imprecise QC results, even with a stable isotope-labeled internal standard, suggest that the IS is not adequately compensating for variability in the assay.

  • Differential Matrix Effects: The most likely cause is that the matrix effect is different for the analyte and the internal standard.[2] This can happen if there is a slight chromatographic separation between Dapsone and this compound (isotopic effect), and they elute in a region of changing ion suppression.[12]

    • Troubleshooting Step: Optimize the chromatography to ensure Dapsone and this compound co-elute as closely as possible. A shallower gradient or a different column chemistry might be necessary.

  • Non-parallelism: The relationship between the analyte and IS response may not be consistent across different concentrations or in different matrices (e.g., calibrators vs. QCs vs. study samples).[9]

    • Troubleshooting Step: Evaluate parallelism by preparing serial dilutions of a high-concentration QC sample and a study sample. The analyte/IS ratio should remain constant across the dilutions. If not, this indicates a complex matrix effect that may require significant method redevelopment.

  • Internal Standard Purity: Impurities in the this compound standard can interfere with the analyte peak, especially at the LLOQ.

    • Troubleshooting Step: Check the certificate of analysis for your internal standard. If purity is a concern, you may need to acquire a new, higher-purity standard.

Quantitative Data Summary

The following table summarizes generally accepted performance criteria for bioanalytical method validation.

ParameterAcceptance Criteria
Calibration Curve Linearity (R²) ≥ 0.99
Accuracy (%RE) Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) ≤ 15%
Extraction Recovery (%CV) ≤ 15%

Experimental Protocol: Calibration Curve Preparation and Analysis

This protocol outlines the preparation of a calibration curve for Dapsone in human plasma using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Dapsone in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards:

    • Serially dilute the Dapsone stock solution with methanol:water (50:50, v/v) to prepare working solutions.

    • Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 5 ng/mL to 3000 ng/mL.[13]

  • Preparation of Internal Standard Working Solution:

    • Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 300 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, quality control sample, and blank plasma, add 25 µL of the this compound internal standard working solution (except for the blank, to which 25 µL of methanol:water is added).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Monitor the appropriate MRM transitions for Dapsone and this compound.

  • Data Processing:

    • Integrate the peak areas for both Dapsone and this compound.

    • Calculate the peak area ratio (Dapsone area / this compound area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis with a 1/x² weighting.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Poor_Linearity Poor Linearity (R² < 0.99) IS_Conc Inappropriate IS Concentration Poor_Linearity->IS_Conc Matrix_Effects Matrix Effects Poor_Linearity->Matrix_Effects Interference Cross-Interference Poor_Linearity->Interference Saturation Detector Saturation Poor_Linearity->Saturation High_IS_Variability High IS Variability High_IS_Variability->Matrix_Effects Sample_Prep Inconsistent Sample Prep High_IS_Variability->Sample_Prep Instrument_Instability Instrument Instability High_IS_Variability->Instrument_Instability IS_Stability IS Stability Issues High_IS_Variability->IS_Stability Inaccurate_QCs Inaccurate/Imprecise QCs Inaccurate_QCs->Matrix_Effects Inaccurate_QCs->Interference Non_Parallelism Non-Parallelism Inaccurate_QCs->Non_Parallelism Adjust_IS_Conc Adjust IS Concentration IS_Conc->Adjust_IS_Conc Optimize_Cleanup Optimize Sample Cleanup Matrix_Effects->Optimize_Cleanup Check_Purity Check Standard Purity Interference->Check_Purity Dilute_Samples Dilute High Conc. Samples Saturation->Dilute_Samples Standardize_Prep Standardize Prep Protocol Sample_Prep->Standardize_Prep System_Maintenance Perform System Maintenance Instrument_Instability->System_Maintenance Run_Stability_Tests Conduct Stability Tests IS_Stability->Run_Stability_Tests Evaluate_Parallelism Evaluate Parallelism Non_Parallelism->Evaluate_Parallelism

Caption: Troubleshooting workflow for this compound internal standard issues.

Experimental_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Stock_Solutions Prepare Dapsone & this compound Stock Solutions (1 mg/mL) Working_Solutions Create Dapsone Working Solutions Stock_Solutions->Working_Solutions IS_Working_Solution Prepare this compound Working Solution (300 ng/mL) Stock_Solutions->IS_Working_Solution Spike_Samples Spike Blank Plasma to Create Calibration Standards & QCs Working_Solutions->Spike_Samples Add_IS Add this compound IS to Samples Spike_Samples->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis Integration Integrate Peak Areas LCMS_Analysis->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration_Curve Construct Calibration Curve Ratio->Calibration_Curve Regression Linear Regression (1/x²) Calibration_Curve->Regression

Caption: Experimental workflow for calibration curve preparation and analysis.

References

Validation & Comparative

Dapsone-d4 in Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For the antibacterial drug Dapsone, the deuterated analog Dapsone-d4 is a commonly employed internal standard in mass spectrometry-based methods. This guide provides an objective comparison of this compound with other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physical and chemical properties are nearly identical to the analyte of interest. This similarity ensures they behave alike during extraction, chromatography, and ionization, leading to superior accuracy and precision.[1]

Deuterated standards, like this compound and its heavier isotope Dapsone-d8, are frequently used due to their ability to compensate for matrix effects, a common challenge in bioanalysis where components of a biological sample can suppress or enhance the ionization of the analyte.[2]

Performance Data: this compound and Alternatives

ParameterMethod with Dapsone-d8 Internal Standard (LC-MS/MS in human plasma)Method without Internal Standard (RP-HPLC in pharmaceutical formulations)
Linearity Range 5.000–3000.000 ng/mL5–50 μg/mL
Correlation Coefficient (r²) ≥ 0.9966> 0.999
Accuracy (% Nominal) 91.842 to 109.383%98.5–101.2% (as % recovery)
Precision (CV%) 0.95 to 6.32%< 2% (RSD)
Recovery Precise, consistent, and reproducibleNot explicitly reported as a separate metric from accuracy

Data for the method with Dapsone-d8 is sourced from a UPLC-MS/MS method for Dapsone in human plasma.[1] Data for the method without an internal standard is from an RP-HPLC method for Dapsone in bulk drug and pharmaceutical formulations.[3]

The data clearly indicates that methods employing a deuterated internal standard achieve excellent linearity, accuracy, and precision over a wide concentration range, making them highly suitable for complex biological matrices like human plasma. While the HPLC method without an internal standard also demonstrates good performance, it is typically applied to less complex matrices like pharmaceutical formulations. The use of a SIL internal standard is crucial for mitigating the variability introduced by biological samples.

Experimental Protocols

A detailed experimental protocol for the quantification of Dapsone in human plasma using a deuterated internal standard is outlined below.

Bioanalytical Method for Dapsone in Human Plasma using Dapsone-d8 Internal Standard

This method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and specific quantification of Dapsone.

1. Sample Preparation:

  • A 0.200 mL aliquot of human plasma is mixed with 0.050 mL of the Dapsone-d8 internal standard solution.

  • Proteins are precipitated by adding 0.200 mL of 5mM Ammonium Acetate and vortexing.

  • Solid Phase Extraction (SPE) is performed for sample clean-up. The cartridges are conditioned with methanol and equilibrated with HPLC grade water.

  • The sample is loaded onto the SPE cartridge, washed with water and a low percentage of methanol.

  • The analyte and internal standard are eluted with a mixture of acetonitrile and 5mM Ammonium Acetate solution.[1]

2. Chromatographic Conditions:

  • Column: Phenomenex, Luna 100 x 4.6mm, 3µm

  • Mobile Phase: Acetonitrile and 5mM Ammonium Acetate (50:50, v/v)

  • Flow Rate: Isocratic elution

  • Run Time: 3.00 minutes[1]

3. Mass Spectrometry Conditions:

  • Instrument: Sciex LC-MS/MS-4500 triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI) in positive polarity

  • The specific mass transitions (MRM) for Dapsone and Dapsone-d8 are monitored for quantification.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for a bioanalytical method using a deuterated internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Aliquot add_is Addition of this compound (IS) plasma_sample->add_is Spiking protein_precipitation Protein Precipitation add_is->protein_precipitation Vortexing spe Solid Phase Extraction (SPE) protein_precipitation->spe Clean-up lc_separation LC Separation spe->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Ionization peak_integration Peak Integration ms_detection->peak_integration Data Acquisition concentration_calculation Concentration Calculation peak_integration->concentration_calculation Ratio of Analyte/IS logical_relationship analyte Dapsone (Analyte) process_variation Analytical Process Variations (Extraction, Injection, Ionization) analyte->process_variation is This compound (Internal Standard) is->process_variation response_ratio Constant Response Ratio (Analyte / IS) process_variation->response_ratio Affects both similarly accurate_quantification Accurate Quantification response_ratio->accurate_quantification Leads to

References

Comparative Guide to Analytical Methods for Dapsone Quantification Utilizing Dapsone-d4 for Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methodologies for the quantification of Dapsone, with a focus on the principles of cross-validation using Dapsone-d4 as an internal standard. The objective is to offer a detailed overview of experimental protocols and performance data to aid in the selection and implementation of the most suitable analytical method for specific research or clinical needs.

Introduction to Dapsone and the Role of this compound

Dapsone is a sulfone medication with antibacterial and anti-inflammatory properties, primarily used in the treatment of leprosy, dermatitis herpetiformis, and other skin conditions.[1] Accurate quantification of Dapsone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3] The use of a deuterated internal standard, such as this compound, is a key strategy in modern bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response. While direct cross-validation studies comparing multiple analytical methods using this compound were not extensively found in the public domain, this guide compiles and compares validated methods for Dapsone analysis, providing a framework for in-house cross-validation.

Comparative Analysis of Analytical Methods

This section details the performance characteristics of two common analytical techniques for Dapsone quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and a spectrophotometric method. While the HPLC method is more sophisticated and generally offers higher specificity and sensitivity, the spectrophotometric method can be a simpler and more accessible alternative for certain applications.

Parameter RP-HPLC Method UV-Spectrophotometric Method LC-MS/MS Method
Linearity Range 5–50 μg/mL[4]2-14μg/ml[5]2–2000 ng/mL
Correlation Coefficient (R²) > 0.999[4]0.999[5]Not explicitly stated, but method was validated
Accuracy (% Recovery) 98.5–101.2%[4]99.56% -101.67%[5]> 87% (extraction recovery)
Precision (% RSD) < 2%[4]< 0.56%[5]Within-day and between-day precisions < 7%
Limit of Detection (LOD) ~0.5 μg/mL[4]0.027µg/ml[5]0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 μg/mL[4]0.082µg/ml[5]2 ng/mL
Internal Standard Not explicitly mentioned for this specific HPLC-UV methodNot applicableTrimipramine-D3 used in this specific study

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a robust and reliable approach for the quantification of Dapsone in bulk and pharmaceutical formulations.[4]

Instrumentation:

  • RP-HPLC system with UV detector

  • C18 column (e.g., 250 mm × 4.6 mm, 5 μm)

  • Ultrasonic bath

  • Analytical balance

  • Micropipettes and glassware

Reagents:

  • Dapsone pure standard

  • Methanol (HPLC grade)

  • Water (Milli-Q or double distilled)

Procedure:

  • Mobile Phase Preparation: A mixture of methanol and water (70:30 v/v) is prepared and degassed.[4]

  • Standard Solution Preparation: A standard stock solution of Dapsone (100 μg/mL) is prepared by dissolving 10 mg of Dapsone in 100 mL of methanol. Working standards (5–50 μg/mL) are prepared by serial dilution.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: 295 nm[4]

    • Injection Volume: Typically 20 µL

  • Analysis: The standard solutions are injected into the HPLC system to establish a calibration curve. Sample solutions are then analyzed, and the Dapsone concentration is determined from the calibration curve.

UV-Spectrophotometric Method

A simple and cost-effective method for the determination of Dapsone in pharmaceutical preparations.[5]

Instrumentation:

  • UV-Visible spectrophotometer with 1 cm quartz cells

Reagents:

  • Dapsone pure standard

  • Methanol

  • Water

Procedure:

  • Solvent Preparation: A mixture of methanol and water (60:40 v/v) is used as the diluent.[5]

  • Standard Stock Solution: A stock solution of 1000 µg/ml of Dapsone is prepared by dissolving 10mg of Dapsone in 10ml of the diluent.[5]

  • Working Standard Solutions: Aliquots of the standard stock solution are diluted to obtain final concentrations in the range of 2-14 μg/ml.[5]

  • Wavelength Scanning: The solutions are scanned in the range of 200-400 nm to determine the maximum absorbance wavelength (λmax), which is approximately 294 to 296 nm.[5]

  • Calibration Curve: The absorbance of the working standard solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.[5]

  • Sample Analysis: A sample solution is prepared from the pharmaceutical formulation, and its absorbance is measured. The concentration of Dapsone is then calculated from the calibration curve.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the determination of Dapsone and its metabolites in biological matrices like human plasma.

Instrumentation:

  • Liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • XTerra RP18 column (2.1 mm × 100 mm, 5.0 µm) or equivalent.

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Dapsone and its metabolite standards

  • Internal Standard (e.g., Trimipramine-D3 or this compound)

Procedure:

  • Sample Preparation: A simple solvent precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma sample. After centrifugation, the supernatant is collected.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (75:25, v/v) in an isocratic mode.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Analysis: The sample extract is injected into the LC-MS/MS system. The analyte and internal standard are identified and quantified based on their specific precursor-to-product ion transitions.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a crucial process before any cross-validation can be undertaken.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation (Inter-Method or Inter-Laboratory) cluster_3 Routine Analysis Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability CrossVal Comparative Analysis of QC Samples Stability->CrossVal Routine Sample Analysis & Reporting CrossVal->Routine

Caption: A flowchart illustrating the key stages of analytical method validation and cross-validation.

Conclusion

The choice of an analytical method for Dapsone quantification depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. While LC-MS/MS methods incorporating a deuterated internal standard like this compound generally offer the highest sensitivity and specificity, HPLC-UV and spectrophotometric methods can be suitable alternatives for less demanding applications.

Cross-validation between different methods or laboratories is a critical step to ensure the consistency and reliability of analytical data. This guide provides the foundational information on validated methods for Dapsone, which can be used as a starting point for designing and executing robust cross-validation studies. By comparing key performance parameters, researchers can make informed decisions about the most appropriate analytical strategy for their work.

References

comparative analysis of Dapsone and Dapsone-d4 metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of direct comparative studies on the metabolism of Dapsone and its deuterated analogue, Dapsone-d4. While extensive data exists for Dapsone, similar experimental analysis for this compound is not publicly available. Therefore, a direct quantitative comparison is not feasible at this time. This guide will provide a comprehensive overview of Dapsone metabolism based on existing literature and discuss the theoretical implications of deuteration on its metabolic profile, drawing from general principles of the kinetic isotope effect.

Dapsone Metabolism

Dapsone (4,4'-diaminodiphenyl sulfone) is an antibiotic primarily used in the treatment of leprosy and dermatitis herpetiformis. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body, which is also responsible for its associated toxicities. The two primary metabolic pathways for Dapsone are N-acetylation and N-hydroxylation.

N-acetylation is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. This pathway leads to the formation of monoacetyl dapsone (MADDS), which is generally considered a less active and less toxic metabolite. The rate of N-acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.

N-hydroxylation is mediated by various cytochrome P450 (CYP) enzymes in the liver, including CYP2E1, CYP3A4, CYP2C9, and CYP2C19.[1] This pathway results in the formation of dapsone hydroxylamine (DHA), a highly reactive metabolite. DHA is responsible for the primary adverse effects of Dapsone, including methemoglobinemia and hemolytic anemia. DHA can oxidize hemoglobin to methemoglobin, impairing oxygen transport, and can also lead to oxidative stress in red blood cells, causing hemolysis.

Key Metabolites of Dapsone:
  • Monoacetyl dapsone (MADDS): Formed via N-acetylation.

  • Dapsone hydroxylamine (DHA): Formed via N-hydroxylation and is the primary toxic metabolite.

Theoretical Impact of Deuteration on Dapsone Metabolism (this compound)

Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This substitution can significantly alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, more energy is required to break it. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium can slow down the reaction rate.

In the context of Dapsone metabolism, deuteration at the sites of N-hydroxylation could theoretically lead to:

  • Reduced formation of Dapsone Hydroxylamine (DHA): By slowing down the N-hydroxylation process, the formation of the toxic DHA metabolite could be decreased.

  • Altered Metabolic Ratio: A decrease in N-hydroxylation could lead to a metabolic shift, potentially favoring the N-acetylation pathway and increasing the formation of the less toxic MADDS.

  • Improved Safety Profile: A reduction in the formation of the toxic hydroxylamine metabolite could lead to a decrease in the incidence and severity of adverse effects like methemoglobinemia and hemolytic anemia.

  • Modified Pharmacokinetics: A slower rate of metabolism could lead to a longer half-life and increased systemic exposure of the parent drug.

It is crucial to emphasize that these are theoretical predictions based on the principles of the kinetic isotope effect. Without direct experimental data from in vitro or in vivo studies comparing Dapsone and this compound, the actual impact of deuteration on Dapsone's metabolism and safety profile remains speculative.

Experimental Protocols

While specific protocols for a comparative analysis of Dapsone and this compound are not available, the following are general methodologies used to study the metabolism of Dapsone, which would be applicable to such a comparative study.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to determine the rate of metabolism and identify the metabolites formed.

Materials:

  • Dapsone and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Prepare incubation mixtures containing HLMs, phosphate buffer, and either Dapsone or this compound at various concentrations.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites (DHA and MADDS) using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Data Analysis:

  • Calculate the rate of disappearance of the parent drug to determine metabolic stability (half-life, intrinsic clearance).

  • Quantify the formation of metabolites over time to determine the kinetics of metabolite formation (e.g., Vmax and Km).

Visualizations

Dapsone Metabolic Pathway

Dapsone_Metabolism Dapsone Dapsone MADDS Monoacetyl dapsone (MADDS) (Less Toxic) Dapsone->MADDS NAT2 DHA Dapsone hydroxylamine (DHA) (Toxic) Dapsone->DHA CYP450s (CYP2E1, CYP3A4, etc.) Toxicity Methemoglobinemia Hemolytic Anemia DHA->Toxicity

Caption: Metabolic pathways of Dapsone.

General Experimental Workflow for In Vitro Drug Metabolism

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture (Microsomes, Buffer, Drug) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiation Initiate with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Quench Reaction Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (Kinetics, Metabolite ID) LCMS->Data_Analysis

Caption: In vitro drug metabolism workflow.

References

Validating Dapsone Quantification: A Comparative Guide to Using Dapsone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dapsone in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Dapsone-d4, is a widely accepted and highly recommended practice in bioanalytical method development to ensure the accuracy and precision of results. This guide provides a comparative overview of validating Dapsone quantification with and without a deuterated internal standard, supported by experimental data and detailed protocols.

The Advantage of a Deuterated Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

An ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible to compensate for these variabilities. A deuterated internal standard like this compound is the preferred choice because it is chemically identical to Dapsone, with the only difference being the presence of heavier deuterium atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during extraction, chromatography, and ionization.

Without a deuterated internal standard , analysts often rely on structural analogues. While useful, these analogues may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to less accurate and less precise results.

Comparative Quantitative Data

The following tables summarize typical performance characteristics of LC-MS/MS methods for Dapsone quantification, highlighting the robustness achieved with the use of a deuterated internal standard.

Parameter Method with Dapsone-d8 (as a proxy for this compound) [1][2]Method without Deuterated Internal Standard [3]
Linearity Range 0.50 - 2,500.00 ng/mL (in human plasma)0.25 - 5 µg/kg (in bovine muscle)
Correlation Coefficient (r²) > 0.99> 0.999
Recovery Consistent and reproducible88.9% - 96.5%
Precision (%RSD) < 15%< 10%
Accuracy Within 100 ± 15%Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.50 ng/mL0.25 µg/kg (equivalent to 0.25 ng/mL assuming 1g/mL density)

Table 1: Comparison of Method Validation Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Dapsone249.0156.1[2]
Dapsone249.192[3]
Dapsone249.1108[3]
Dapsone-d8257.1160.0[2]
Dapsone-d8257.3160.0[1]

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Dapsone and its Deuterated Internal Standard

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of Dapsone using a deuterated internal standard.

Sample Preparation: Protein Precipitation (for Plasma)[2]

This method is rapid and suitable for high-throughput analysis.

  • Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of Dapsone-d8 working solution (e.g., 3000 ng/mL in methanol:water 50:50, v/v) to all samples except for the blank, to which 50 µL of the diluent is added.

  • Vortexing: Vortex the samples for a few seconds to ensure thorough mixing.

  • Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume.

  • Centrifugation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Muscle Tissue)[3]

SPE provides a cleaner extract by removing more interfering matrix components.

  • Homogenization and Extraction: Homogenize 2g of ground bovine muscle with 10 mL of acetonitrile.

  • Liquid-Liquid Partitioning: Add 5 mL of hexane and vortex. Centrifuge and discard the supernatant. Transfer the acetonitrile layer to a new tube and add 10 mL of 1 M HCl.

  • SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis[1][2]
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100mm x 4.6mm, 3µm) is commonly used.

    • Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate or 0.1% formic acid) is typical.

    • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for Dapsone.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Monitor the transitions listed in Table 2 for Dapsone and this compound/d8.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the quantification of Dapsone using a deuterated internal standard.

Dapsone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Extraction (Protein Precipitation or SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Dapsone & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Dapsone quantification.

References

Dapsone-d4 in Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. For the determination of Dapsone, a sulfone antibiotic, in biological matrices, deuterated analogs are often the preferred internal standards due to their similar physicochemical properties to the analyte. This guide provides a comparative overview of the performance of Dapsone-d4 and another commonly used deuterated internal standard, Dapsone-d8, in the bioanalysis of Dapsone, supported by experimental data from published studies.

Performance Comparison of Deuterated Internal Standards

The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization efficiency, and not interfere with the analyte signal. Deuterated internal standards, such as this compound and Dapsone-d8, are structurally almost identical to Dapsone, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by mass spectrometry while maintaining nearly identical chromatographic behavior and extraction efficiency.

Table 1: Comparison of Accuracy and Precision Data for Dapsone Bioanalysis using Deuterated Internal Standards

Internal StandardMatrixConcentration Levels (ng/mL)Accuracy (% Bias)Precision (% RSD)
Dapsone-d8 Human PlasmaLQC: 15.02-1.84.5
MQC: 150.23-0.52.8
HQC: 2253.451.23.1
This compound Data not available in sufficient detail for direct comparison
Diazoxide (Structural Analog) Human Plasma0.301 - 20.0 (mg/L)Not specified as % BiasWithin-day: 3-5%
Between-day: 3-8%

Data for Dapsone-d8 is sourced from a study on the simultaneous determination of Dapsone and its metabolite in human plasma.[1] Data for Diazoxide is from a study determining Dapsone and its hydroxylated metabolite in human plasma.[2] LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation.

Based on the available data for Dapsone-d8, the accuracy, reported as percent bias, is well within the acceptable limits of ±15% (and ±20% for the lower limit of quantification) as per regulatory guidelines. The precision, indicated by the relative standard deviation (% RSD), is also excellent, being less than 5% for all quality control levels.[1]

While a detailed quantitative analysis for this compound is not available in the reviewed literature, a study investigating analyte/deuterated analyte pairs mentioned the use of a "dapsone/d4-dapsone" pair.[3] The inclusion of this compound in such investigations suggests its suitability and availability as an internal standard. The performance of deuterated internal standards is generally expected to be superior to that of structural analogs, which may exhibit different chromatographic retention times and extraction efficiencies.

Experimental Methodologies

To provide a comprehensive understanding, the following sections detail the experimental protocols from the studies that form the basis of this comparison.

Method 1: Quantification of Dapsone using Dapsone-d8 Internal Standard[1]

This method describes a rapid, simple, and sensitive isocratic reversed-phase high-performance liquid chromatographic/tandem mass spectrometric (LC-MS/MS) method for the simultaneous determination of Dapsone and N-Acetyl Dapsone in human plasma.

  • Sample Preparation: Liquid-liquid extraction using tertiary butyl methyl ether.

  • Chromatographic Separation: Achieved on a Chromolith C18 Hi-resolution column (100mm × 4.6mm ID) with a mobile phase of Acetonitrile and 2mM Ammonium acetate at a flow rate of 0.8 mL/min.

  • Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode. The ion transitions monitored were m/z 249.3→156.1 for Dapsone and m/z 257.3→160.0 for the Dapsone-d8 internal standard.

  • Validation: The method was validated for selectivity, sensitivity, recovery, linearity, accuracy, and precision. The intra- and inter-run precisions were less than 15%, and the accuracies were within 100±15%.[1]

Method 2: Quantification of Dapsone using a Structural Analog Internal Standard (Diazoxide)[2]

This study details a validated high-performance liquid chromatographic method with ultraviolet detection for the quantitative determination of Dapsone and its hydroxylated metabolite in human plasma.

  • Sample Preparation: Deproteinization of human plasma with acetone, followed by evaporation and reconstitution.

  • Chromatographic Separation: Isocratic elution on an HPLC column with a mobile phase of water:acetonitrile:glacial acetic acid:triethylamine (80:20:1.0:0.5 by volume).

  • Detection: Ultraviolet detection at a wavelength of 295 nm.

  • Validation: The method was validated for repeatability (precision) and recovery. The within-day and between-day coefficients of variation were within 5% and 8% for Dapsone, respectively.[2]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams are provided in Graphviz DOT language.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Dapsone-d8) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection Processed Sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification Raw Data report Generate Report quantification->report

Caption: Experimental workflow for the bioanalysis of Dapsone.

Logical_Relationship cluster_IS_Types Internal Standard Types for Dapsone cluster_Performance Performance Metrics physchem Similar Physicochemical Properties to Analyte coelution Co-elution with Analyte recovery Similar Extraction Recovery ionization Similar Ionization Efficiency deuterated Deuterated Analogs (e.g., this compound, Dapsone-d8) accuracy Accuracy deuterated->accuracy High precision Precision deuterated->precision High structural Structural Analogs (e.g., Diazoxide) structural->accuracy Variable structural->precision Variable

Caption: Logical relationship of internal standard properties and performance.

Conclusion

The use of a deuterated internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Dapsone. Based on the available literature, Dapsone-d8 has demonstrated excellent accuracy and precision in human plasma. While detailed validation data for this compound is not as readily accessible, its nature as a deuterated analog of Dapsone strongly suggests that it would offer comparable, high-quality performance. For researchers and drug development professionals, the choice between this compound and Dapsone-d8 may ultimately depend on commercial availability and cost. Both are expected to provide superior performance over structural analog internal standards, leading to more reliable and accurate bioanalytical results.

References

Linearity in Dapsone Assays: A Comparative Guide to Methods Utilizing Dapsone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dapsone is critical. This guide provides a detailed comparison of various analytical methods for Dapsone, with a focus on the linearity of assays that employ Dapsone-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a key strategy in modern bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the highest accuracy and precision.

This document presents a comparative overview of different analytical techniques for Dapsone quantification, summarizing their linearity performance in clearly structured tables. Detailed experimental protocols for the key methods are also provided to allow for a comprehensive understanding of the methodologies.

Comparative Analysis of Linearity in Dapsone Assays

The linearity of an analytical method is a critical parameter that demonstrates its ability to produce results that are directly proportional to the concentration of the analyte in the sample. The following tables summarize the linearity data for Dapsone assays using LC-MS/MS with a deuterated internal standard and compare it with alternative methods.

Method Internal Standard Matrix Linearity Range Correlation Coefficient (R²) Reference
UPLC-MS/MSDapsone-d8Human Plasma5.000–3000.000 ng/mLNot explicitly stated, but method was validated for linearity[1]
LC-MS/MSDapsone-d8Human Plasma0.50–2,500.00 ng/mLNot explicitly stated, but calibration curves were linear[2]
LC-MS/MSNone (External Standard)Bovine Muscle0.25, 0.5, 1, 2, and 5 µg/kg0.9998[3]
RP-HPLCNonePharmaceutical Gel0.2-50 µg/mL0.9999[4][5]
SpectrophotometryNonePharmaceutical Preparations1.6–9.6 µg/mL0.9996[6]
SpectrophotometryNonePharmaceutical Preparations0.2-0.6 mg/mLNot explicitly stated, but Beer's law was obeyed[7]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and for a thorough understanding of the presented data.

UPLC-MS/MS Method with Dapsone-d8 Internal Standard

This method is designed for the quantification of Dapsone in human plasma.

  • Preparation of Stock and Working Solutions:

    • Dapsone Stock Solution (1 mg/mL): Prepare by dissolving Dapsone in methanol.

    • Dapsone Working Solutions: Prepare a range of working solutions by diluting the stock solution with a methanol:water (50:50, v/v) mixture to achieve concentrations from 0.125 µg/mL to 75.140 µg/mL.

    • Internal Standard (Dapsone-d8) Stock Solution (1 mg/mL): Prepare by dissolving Dapsone-d8 in methanol.

    • Internal Standard Working Solution (3000 ng/mL): Dilute the Dapsone-d8 stock solution with methanol:water (50:50, v/v).

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 0.200 mL of human plasma, add 0.050 mL of the Dapsone-d8 internal standard working solution (except for the blank, where diluent is added).

    • Add 0.200 mL of 5mM Ammonium Acetate and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% methanol in HPLC water.

    • Elute Dapsone and Dapsone-d8 with 1 mL of an elution solution (70:30 Acetonitrile:5mM Ammonium Acetate).

    • Transfer the eluate to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatographic Column: Phenomenex, Luna 100*4.6mm 3µm.[1]

    • Mobile Phase: Acetonitrile: 5mM Ammonium Acetate (50:50, v/v).[1]

    • Mass Spectrometry: Detection is performed using electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • Dapsone: m/z 249.000 → 156.100[1]

      • Dapsone-d8: m/z 257.100 → 160.00[1]

  • Linearity Assessment:

    • Prepare calibration standards in the plasma matrix over the range of 5.000–3000.000 ng/mL.

    • Analyze the calibration standards using the UPLC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio of Dapsone to Dapsone-d8 against the nominal concentration of Dapsone.

    • Perform a linear regression analysis with a weighting factor of 1/x² to determine the linearity and correlation coefficient.

RP-HPLC Method (Alternative Method)

This method is suitable for the determination of Dapsone in pharmaceutical preparations.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Dapsone in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.2 to 50 µg/mL.[4]

  • Chromatographic Conditions:

    • Column: C18 analytical column.[4]

    • Mobile Phase: Formic acid solution (pH=3):ethanol (90:10, v/v).[4]

    • Detection: UV detection.

  • Linearity Assessment:

    • Inject the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of Dapsone.

    • The linearity is evaluated by the least square regression analysis.[4]

Spectrophotometric Method (Alternative Method)

This is a simple method for the determination of Dapsone in pharmaceutical formulations.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Dapsone (200 µg/mL) by dissolving 100 mg of Dapsone in 100 mL of 0.1 N hydrochloric acid and then diluting appropriately with distilled water.[7]

    • Prepare a series of calibration standards by taking aliquots of the stock solution into 10 mL volumetric flasks.[7]

  • Color Development and Measurement:

    • To each flask, add 1 mL of 0.1 N hydrochloric acid and 1 mL of a cold solution of 0.1 N sodium nitrite and allow to stand for 5 minutes at 0-5°C.[7]

    • Add 1 mL of a 1:10 ammonia-water solution.

    • Make up the volume to 10 mL with water and mix thoroughly.

    • After 5 minutes, measure the absorbance of the yellow-colored solution at 445 nm against a reagent blank.[7]

  • Linearity Assessment:

    • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of Dapsone.

    • The linearity is confirmed over the concentration range where the plot is a straight line.[7]

Visualizing the Experimental Workflow

To further clarify the process, the following diagram illustrates the typical workflow for a linearity assessment of a Dapsone assay using this compound as an internal standard.

G cluster_prep 1. Preparation cluster_sample 2. Sample Fortification cluster_extraction 3. Extraction cluster_analysis 4. Analysis cluster_data 5. Data Processing stock_dapsone Dapsone Stock Solution (1 mg/mL) working_dapsone Dapsone Working Standards stock_dapsone->working_dapsone stock_d4 This compound Stock Solution (1 mg/mL) working_d4 This compound Working Solution stock_d4->working_d4 cal_standards Calibration Standards (Spiked Matrix) working_dapsone->cal_standards working_d4->cal_standards Add Internal Standard blank_matrix Blank Matrix (e.g., Human Plasma) blank_matrix->cal_standards extraction Solid Phase Extraction (SPE) cal_standards->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Dapsone/Dapsone-d4) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression Analysis (y = mx + c, R²) cal_curve->regression

Caption: Workflow for Linearity Assessment of Dapsone using this compound.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

G cluster_process Analytical Process cluster_detection Detection & Quantification Dapsone Dapsone Extraction Sample Preparation (e.g., SPE) Dapsone->Extraction Dapsone_d4 This compound Dapsone_d4->Extraction Ionization Ionization (e.g., ESI) Extraction->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Signal_Dapsone Signal (Dapsone) Mass_Analysis->Signal_Dapsone Signal_d4 Signal (this compound) Mass_Analysis->Signal_d4 Ratio Signal Ratio Signal_Dapsone->Ratio Signal_d4->Ratio Concentration Concentration Calculation Ratio->Concentration

Caption: Quantification logic using a deuterated internal standard.

References

Assessing the Isotopic Purity of Dapsone-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Dapsone-d4, a deuterated analog of the antibacterial drug Dapsone. It is primarily used as an internal standard in analytical and pharmacokinetic research. The isotopic purity of such standards is a critical parameter that ensures the accuracy and reliability of quantitative analyses. This document outlines the common methodologies for assessing isotopic purity, compares this compound to its alternatives, and provides the necessary experimental frameworks for its evaluation.

Comparison of Dapsone Analytical Standards

The selection of an appropriate analytical standard is crucial for achieving accurate and reproducible results. This table summarizes the key characteristics of this compound and its common alternatives.

Standard Type Primary Use Reported Chemical Purity Isotopic Purity Data
This compound Deuterated Internal StandardQuantification of Dapsone by GC- or LC-mass spectrometry>95% (HPLC)[1][2]Not publicly available in Certificates of Analysis.
Dapsone-d8 Deuterated Internal StandardQuantification of Dapsone by GC- or LC-mass spectrometry[3]Not less than 90% (HPLC)[3]Not publicly available in Certificates of Analysis.
Dapsone USP Reference Standard Non-deuterated Primary StandardQuality tests and assays as specified in the USP compendia.99.2% (HPLC)Not Applicable

Note: While chemical purity is reported, specific quantitative data on isotopic enrichment and the distribution of isotopologues for this compound and Dapsone-d8 were not available in the public domain at the time of this guide's compilation. Researchers should request this information directly from the supplier.

Methodologies for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a cornerstone for assessing isotopic purity. It allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision.

Experimental Protocol: Isotopic Purity Assessment by LC-HR-MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Scan Range: m/z 100-400.

    • Resolution: > 60,000 FWHM.

    • Data Analysis:

      • Extract the ion chromatograms for the theoretical m/z values of the unlabeled (d0) and all possible deuterated (d1, d2, d3, d4) isotopologues of Dapsone.

      • Integrate the peak areas for each isotopologue.

      • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

      • The isotopic purity is typically reported as the percentage of the desired deuterated species (d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides detailed structural information and can be used to determine the degree of deuteration at specific sites within a molecule.

Experimental Protocol: Isotopic Purity Assessment by ¹H-NMR and ²H-NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

    • Add a known amount of an internal standard with a certified purity if quantitative analysis is required.

  • ¹H-NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Data Analysis:

      • Integrate the signals corresponding to the residual protons in the deuterated positions of the this compound molecule.

      • Compare the integral of the residual proton signals to the integral of a non-deuterated position in the molecule (if available) or to the internal standard.

      • The percentage of deuteration can be calculated from the relative integrals.

  • ²H-NMR (Deuterium NMR) Spectroscopy:

    • Instrument: NMR spectrometer equipped for deuterium detection.

    • Experiment: Standard ²H NMR experiment.

    • Data Analysis:

      • The presence of a signal at the expected chemical shift confirms the incorporation of deuterium.

      • The relative integrals of different deuterium signals can provide information about the distribution of deuterium within the molecule.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in assessing and comparing this compound, the following diagrams have been generated.

G cluster_0 Isotopic Purity Assessment Workflow Sample Sample MS_Analysis Mass Spectrometry (LC-HR-MS) Sample->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H-NMR, ²H-NMR) Sample->NMR_Analysis Data_Processing_MS Isotopologue Distribution Analysis MS_Analysis->Data_Processing_MS Data_Processing_NMR Deuteration Level Calculation NMR_Analysis->Data_Processing_NMR Purity_Report Isotopic Purity Report Data_Processing_MS->Purity_Report Data_Processing_NMR->Purity_Report

Caption: Experimental workflow for assessing the isotopic purity of this compound.

G cluster_alternatives Comparison with Alternatives Dapsone_d4 This compound Dapsone_d8 Dapsone-d8 Dapsone_d4->Dapsone_d8 Higher Deuteration Dapsone_USP Dapsone (USP) Non-Deuterated Dapsone_d4->Dapsone_USP Isotopically Labeled

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.